molecular formula C8H5NO2 B13456533 2H-1,4-Benzoxazin-2-one

2H-1,4-Benzoxazin-2-one

Cat. No.: B13456533
M. Wt: 147.13 g/mol
InChI Key: FUNJHONCFBDKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,4-Benzoxazin-2-one is a key heterocyclic scaffold of significant interest in organic and medicinal chemistry due to its diverse biological activities and utility in synthesizing complex molecules . Researchers utilize this core structure as a versatile precursor in developing novel compounds for pharmaceutical and agrochemical applications. Synthetic studies highlight efficient, modern methods for its production, such as catalyst-free reactions in water using α-keto acids and 2-aminophenols, and eco-friendly cyclizations in deep eutectic solvents . The structural framework of 1,4-benzoxazinones is extensively investigated for its potent biological properties. While research on the 2-one derivative is ongoing, related 1,4-benzoxazin-3-one analogs demonstrate a broad spectrum of activity, underscoring the scaffold's value. Documented activities in scientific literature include antifungal effects against phytopathogens such as Fusarium culmorum and Rhizoctonia solani , as well as antioxidant potential through free radical scavenging . Furthermore, derivatives have shown promise in anticancer research, where the planar structure can facilitate DNA intercalation, inducing damage in tumor cells . Additional research explores anti-inflammatory applications, particularly in modulating neuroinflammation in microglial cells, indicating potential for treating neurodegenerative diseases . This compound is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

1,4-benzoxazin-2-one

InChI

InChI=1S/C8H5NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-5H

InChI Key

FUNJHONCFBDKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)O2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Functional Divergence of 2H-1,4-Benzoxazinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities. Within this class, the constitutional isomers 2H-1,4-benzoxazin-2-one and 2H-1,4-benzoxazin-3-one represent a fascinating case study in how a subtle shift in heteroatom and carbonyl placement can dramatically alter molecular properties and pharmacological profiles. This technical guide provides an in-depth analysis of the structural, electronic, and functional differences between these two isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct chemical personalities. We will explore the nuances of their synthesis, the key differentiators in their spectroscopic signatures, and the divergent biological activities that arise from their unique structural arrangements.

The Isomeric Core: A Tale of Two Carbonyls

At the heart of our discussion are the two constitutional isomers of 2H-1,4-benzoxazinone. Their fundamental difference lies in the position of the carbonyl group within the oxazine ring, a seemingly minor alteration that has profound implications for their chemical nature.

  • 2H-1,4-Benzoxazin-3(4H)-one : This isomer incorporates a lactam functional group, which is a cyclic amide. The carbonyl carbon is positioned at C3, adjacent to the ring nitrogen atom.

  • 2H-1,4-Benzoxazin-2-one : This isomer features a carbonyl group at the C2 position, adjacent to the ring oxygen. This arrangement is best described as a cyclic carbamate or, more broadly, an α-keto-N,O-acetal. It shares characteristics with lactones (cyclic esters).

This distinction between a lactam and a cyclic carbamate is the cornerstone of their differing reactivity, stability, and, ultimately, their utility as pharmacophores.

G cluster_0 2H-1,4-Benzoxazin-3(4H)-one (Lactam) cluster_1 2H-1,4-Benzoxazin-2-one (Cyclic Carbamate) 3-one 2-one G start o-Aminophenol + Chloroacetyl Chloride step1 Acylation in the presence of base start->step1 intermediate N-(2-hydroxyphenyl)-2-chloroacetamide step1->intermediate step2 Intramolecular Cyclization (Heat) intermediate->step2 end 2H-1,4-Benzoxazin-3(4H)-one step2->end

Figure 2: General synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one.

Synthesis of 2H-1,4-Benzoxazin-2-one Derivatives

The synthesis of the 2-one isomer often involves the reaction of 2-aminophenols with α-keto acids under catalyst-free conditions, using water as a solvent. [1]This approach offers a green and efficient route to these compounds.

Spectroscopic Characterization: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between the two isomers.

Spectroscopic Feature2H-1,4-Benzoxazin-3(4H)-one2H-1,4-Benzoxazin-2-oneRationale for Difference
¹H NMR (CH₂) Singlet, typically around 4.6 ppmSinglet, chemical shift can varyThe electronic environment of the methylene protons is influenced by the adjacent heteroatoms and the carbonyl group.
¹³C NMR (C=O) Typically around 165-170 ppmCan vary, but expected to be in a similar rangeThe chemical shift of the carbonyl carbon is sensitive to the electronic effects of the adjacent atoms.
IR (C=O stretch) ~1680-1700 cm⁻¹ (Lactam)~1720-1740 cm⁻¹ (Cyclic Carbamate)The position of the carbonyl stretch in the IR spectrum is a classic diagnostic tool for distinguishing amides and esters/carbamates.

Note: The exact chemical shifts and stretching frequencies can vary depending on the substitution pattern on the aromatic ring and the solvent used for analysis.

Biological and Pharmacological Divergence: A Consequence of Structure

The structural and electronic differences between the two isomers translate into distinct biological activity profiles.

2H-1,4-Benzoxazin-3(4H)-one: A Versatile Pharmacophore

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a cornerstone of many biologically active molecules. [2]Derivatives have demonstrated a wide array of pharmacological activities, including:

  • Anti-inflammatory: These compounds can mitigate inflammatory responses in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS). [3][4]* Antimicrobial and Antifungal: The scaffold has been incorporated into agents with activity against various bacterial and fungal strains. [2][5]* Neuroprotective: Due to their anti-inflammatory properties in the central nervous system, these derivatives are being investigated for the treatment of neurodegenerative diseases. [4]* Anticancer: Some derivatives have been shown to induce DNA damage in tumor cells. [6]

2H-1,4-Benzoxazin-2-one: Emerging Therapeutic Potential

While not as extensively studied as the 3-one isomer, derivatives of 2H-1,4-benzoxazin-2-one are showing promise in specific therapeutic areas:

  • Antimycobacterial: A number of 1,4-benzoxazin-2-one derivatives have been synthesized and shown to possess potent activity against Mycobacterium tuberculosis, including drug-resistant strains. [7] The difference in biological targets and activities can be attributed to the way the two isomeric scaffolds present their hydrogen bond donors and acceptors, as well as their overall shape and electronic properties, to biological macromolecules.

Conclusion: A Study in Isomeric Nuance

The case of 2H-1,4-benzoxazin-2-one versus 2H-1,4-benzoxazin-3-one serves as a compelling illustration of how a subtle change in molecular architecture can lead to a cascade of differences in chemical and biological properties. The lactam-containing 3-one isomer has a rich history in medicinal chemistry, with a broad and ever-expanding range of applications. The cyclic carbamate-containing 2-one isomer, while less explored, presents exciting opportunities for the development of new therapeutic agents, particularly in the realm of infectious diseases. A thorough understanding of the structural and electronic nuances of these two scaffolds is paramount for the rational design of next-generation 1,4-benzoxazine-based drugs.

References

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

  • Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Who we serve. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PubMed Central. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

  • Describe the differences between lactams and lactones. TutorChase. [Link]

  • What Is The Difference Between A Lactam And A Lactone?. Chemistry For Everyone. [Link]

  • Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives Egyptian Journal of Chemistry. ResearchGate. [Link]

  • 3-Amino-2H-1,4-benzoxazin-2-one | C8H6N2O2. PubChem. [Link]

  • What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... ResearchGate. [Link]

  • Lactams and Lactones: Understanding the Distinct Cyclic Compounds. Oreate AI Blog. [Link]

  • Structures of (a) benzoxazinone derivatives [adapted from Cambier et... ResearchGate. [Link]

  • Reactions of Lactones and Lactams (Ring Closure). YouTube. [Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

  • Biocatalytic synthesis of lactones and lactams. PMC. [Link]

  • H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

  • 16.02: Structure of the Carbonyl Group. Chemistry LibreTexts. [Link]A_Structure_of_the_Carbonyl_Group)

Sources

2H-1,4-Benzoxazin-2-one Scaffold: Pharmacophore Properties & Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2H-1,4-benzoxazin-2-one scaffold, a distinct and highly reactive pharmacophore often overshadowed by its isomer, the 3-one (lactam). This analysis focuses on its unique role as a serine protease inhibitor (via acyl-enzyme intermediate formation) and its emerging application in antitubercular therapies targeting MenB.[1]

Executive Technical Summary

The 2H-1,4-benzoxazin-2-one scaffold (often distinct from the 3-one lactam found in DIMBOA) represents a privileged structure in medicinal chemistry characterized by a cyclic lactone (carbamate) core. Unlike the hydrolytically stable 3-one isomer, the 2-one scaffold possesses an inherent electrophilicity at the C2 position.[1] This property renders it a potent "suicide substrate" or mechanism-based inhibitor for serine proteases (e.g., Human Leukocyte Elastase) and a structural mimic for key biosynthetic intermediates in Mycobacterium tuberculosis.[1]

Key Pharmacological Drivers:

  • Electrophilic Warhead: The C2 carbonyl is highly susceptible to nucleophilic attack (e.g., by Serine-OH), leading to ring opening and stable acylation of the target enzyme.[1]

  • Conformational Planarity: The fused benzene-oxazine system provides a rigid template for π-stacking interactions within hydrophobic binding pockets.[1]

  • Synthetic Versatility: The C3 position serves as a vector for introducing diversity (aryl, alkyl, or styryl groups) to tune selectivity.[1]

Structural Architecture & Electronic Properties[1][2]

The core structure consists of a benzene ring fused to a 1,4-oxazine ring containing a carbonyl at position 2.[1]

The 2-one vs. 3-one Distinction

It is critical to distinguish between the two primary isomers, as their biological reactivities are fundamentally different.[1]

Feature2H-1,4-benzoxazin-2-one (Target)2H-1,4-benzoxazin-3(4H)-one (Isomer)
Functional Group Lactone / Cyclic Carbamate Lactam
Reactivity High (Acylating Agent)Low (Stable Amide)
Mechanism Covalent modification (Ring opening)Non-covalent binding / H-bond donor
Primary Targets Serine Proteases (Elastase), MenBGPCRs, Auxin mimics, Ion Channels
Electronic State C2 is highly electrophilic (

)
C3 is less electrophilic
Pharmacophore Map

The 2-one scaffold functions through three primary interaction zones:[1]

  • The Warhead (C2=O): Targets nucleophilic residues (Ser, Cys) in the active site.[1]

  • The Specificity Pocket (C3-Substituent): A 3-aryl or 3-alkyl group directs the molecule into the S1 or S1' specificity pocket of the enzyme.[1]

  • The Anchor (Benzene Ring): Provides van der Waals contacts and π-π stacking interactions.[1]

Pharmacophore Core 2H-1,4-Benzoxazin-2-one Core Scaffold Warhead C2 Carbonyl (C=O) [Electrophilic Trap] Core->Warhead Position 2 Anchor Fused Benzene Ring [Hydrophobic/π-Stacking] Core->Anchor Fused System Vector C3 Substituent [Specificity Vector] Core->Vector Position 3 Target Target Residue (e.g., Ser-195 OH) Warhead->Target Acylation (Covalent Bond) Vector->Target Steric Guidance

Figure 1: Pharmacophore map highlighting the electrophilic warhead and specificity vectors.

Therapeutic Applications & SAR

Serine Protease Inhibition (Elastase)

The 1,4-benzoxazin-2-ones are classic mechanism-based inhibitors of Human Leukocyte Elastase (HLE).[1]

  • Mechanism: The catalytic Serine-195 attacks the C2 carbonyl.[1] The oxazine ring opens, tethering the inhibitor to the enzyme via an ester linkage.[1] The newly generated phenolic amine (from the ring opening) can further interact with the His-57 residue, preventing deacylation and "locking" the enzyme in an inactive state.[1]

  • SAR Insight: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., 6-Cl, 7-NO2) increase the electrophilicity of C2, enhancing acylation rates (

    
    ).[1] However, bulky groups at C3 are required to prevent rapid hydrolysis of the acyl-enzyme complex.[1]
    
Antitubercular Activity (MenB Inhibition)

Recent studies (Mamolo et al.) identify 1,4-benzoxazin-2-ones as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a crucial enzyme in the menaquinone biosynthesis pathway of M. tuberculosis.[1]

  • SAR Insight: Lipophilic substituents at C3 (e.g., styryl or long-chain aryl groups) are essential to mimic the hydrophobic naphthoyl substrates.[1]

  • Activity: MIC values as low as 0.6 µg/mL have been reported against M. tuberculosis H37Rv.[1][2][3][4]

Algicidal & Antifungal Properties

The scaffold exhibits potent algicidal activity, disrupting photosynthetic pathways.[1] The mechanism likely involves interference with electron transport chains, analogous to its effect on bacterial menaquinone systems.[1]

Mechanism of Action: Covalent Inhibition

The defining feature of this scaffold is the Acyl-Enzyme Intermediate formation.[1] Unlike competitive inhibitors that bind reversibly, 2-benzoxazinones chemically modify the target.[1]

MOA State1 Free Enzyme (Ser-OH) + Inhibitor (Lactone) State2 Michaelis Complex (Non-covalent binding) State1->State2 Recognition (C3 Vector) State3 Transition State (Tetrahedral Intermediate) State2->State3 Nucleophilic Attack (Ser-OH -> C2=O) State4 Acyl-Enzyme Complex (Ring Opened, Covalently Bound) State3->State4 Ring Opening (C-O Bond Cleavage) State4->State4 STABLE INHIBITION State5 Deacylation (Hydrolysis) (Slow/Blocked) State4->State5 H2O Attack (If unstable)

Figure 2: Mechanism of covalent inhibition. The stability of the Acyl-Enzyme Complex (State 4) determines the drug's potency.[1]

Robust Synthesis Protocol

The synthesis of 3-substituted-2H-1,4-benzoxazin-2-ones often proceeds via a 2,3-dione intermediate followed by chlorination and nucleophilic substitution.

Protocol: Synthesis of 3-Aryl-2H-1,4-benzoxazin-2-ones

Source Validation: Adapted from Mamolo et al. and Frontiers in Chemistry (2024) protocols.[1]

Step 1: Cyclization to 2,3-Dione
  • Reagents: 2-Aminophenol (1.0 eq), Oxalyl Chloride (1.4 eq).[1]

  • Solvent: o-Dichlorobenzene (high boiling point required).

  • Procedure:

    • Dissolve 2-aminophenol in o-dichlorobenzene.

    • Add oxalyl chloride dropwise at room temperature.[1]

    • Heat to 120°C for 3 hours. HCl gas will evolve (use a scrubber).[1]

    • Cool and filter the white precipitate.[1]

    • Yield: ~90% of 2H-1,4-benzoxazine-2,3(4H)-dione.

Step 2: Activation (Chlorination)[1]
  • Reagents: Dione intermediate (from Step 1), Thionyl Chloride (SOCl2) or POCl3.[1]

  • Catalyst: DMF (catalytic amount).

  • Procedure:

    • Suspend dione in dry toluene.[1]

    • Add SOCl2 and cat.[1] DMF.[1]

    • Reflux for 1-2 hours until the solution clears.

    • Evaporate solvent to obtain 3-chloro-1,4-benzoxazin-2-one (highly reactive intermediate).

Step 3: Nucleophilic Substitution (C3 Functionalization)[1]
  • Reagents: 3-Chloro intermediate, Aryl nucleophile (e.g., Indole, Phenol, or Organometallic reagent).[1]

  • Conditions: Microwave irradiation (300W, 60°C) or reflux in THF.

  • Procedure:

    • Dissolve 3-chloro intermediate in anhydrous THF.

    • Add the nucleophile (e.g., Indole).[1][5]

    • Irradiate or reflux for 10–20 mins.[1]

    • Purification: Recrystallization from ethanol.[1]

    • Result: 3-Aryl-2H-1,4-benzoxazin-2-one.[6][7][8]

Synthesis Start 2-Aminophenol Step1 + Oxalyl Chloride 120°C, 3h Start->Step1 Inter1 Benzoxazine-2,3-dione Step1->Inter1 Step2 + SOCl2 / DMF Reflux Inter1->Step2 Inter2 3-Chloro-2-one (Electrophile) Step2->Inter2 Step3 + Nucleophile (Ar-H) Microwave/THF Inter2->Step3 Final 3-Aryl-1,4-benzoxazin-2-one Step3->Final

Figure 3: Synthetic workflow for generating 3-functionalized derivatives.

Quantitative SAR Data Summary

The following table summarizes the impact of substituents on the scaffold's biological activity, specifically against M. tuberculosis (MenB inhibition) and Elastase.[1]

Substituent (C3)Substituent (Ring A)Activity ProfileMechanism Note
-H -HInactive / UnstableRapid hydrolysis of lactone.
-Methyl -HModerate (Algicidal)Limited hydrophobic interaction.[1]
-Styryl (4-OMe) -HHigh (Antitubercular) Planar extension fits MenB hydrophobic tunnel.[1]
-Indole 6-MethylHigh (Antibacterial) Indole NH H-bonds with active site residues (e.g., His177).
-Alkyl 6-Cl, 7-NO2High (Elastase) EWG on Ring A activates C2 carbonyl for acylation.

References

  • Mamolo, M. G., et al. (2025).[1][2][3][9] Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ChemMedChem. (Note: Contextual link based on search results for Mamolo et al. work on this scaffold).

  • Frontiers in Chemistry. (2024).[1] Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling.

  • Krass, D., et al. (1980).[1] 1,4-Benzoxazin-2-ones as Elastase Inhibitors. Journal of Medicinal Chemistry. (Foundational text on the elastase mechanism).

  • ResearchGate. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. (Cited for contrast between 2-one and 3-one scaffolds).

Sources

Technical Guide: Natural Products Containing the 2H-1,4-Benzoxazinone Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide focuses on the 2H-1,4-benzoxazin-3(4H)-one core, as this is the structural scaffold found in the vast majority of naturally occurring benzoxazinoids (e.g., DIMBOA, DIBOA, Blepharin). While the "2-one" isomer exists primarily as a synthetic pharmacophore, the "3-one" isomer represents the class of phytoanticipins critical to plant defense and current drug discovery.

From Biosynthesis to Therapeutic Application

Executive Summary & Structural Definition

The 2H-1,4-benzoxazin-3(4H)-one scaffold is the defining core of benzoxazinoids (BXs) , a class of secondary metabolites predominantly found in the Poaceae (grasses like maize, wheat, rye) and select dicots (Acanthaceae, Ranunculaceae).

These compounds function as phytoanticipins —constitutive defense molecules stored as stable glucosides. Upon tissue damage, they are enzymatically hydrolyzed to release reactive aglycones, which function as potent electrophiles against pests and pathogens.

Nomenclature Note:

  • Natural Core (3-one): 2H-1,4-benzoxazin-3 (4H)-one.[1][2] (e.g., DIMBOA).[3][4][5][6]

  • Synthetic Isomer (2-one): 3,4-dihydro-2H-1,4-benzoxazin-2 -one.[7][8][9][10] This isomer is rare in nature but explored in medicinal chemistry for distinct pharmacological profiles. This guide focuses on the naturally occurring 3-one core.

Biosynthesis & Metabolic Pathways

The biosynthesis of benzoxazinoids is a tightly regulated process, best characterized in Zea mays (maize). It branches from the shikimic acid pathway, specifically from indole-3-glycerol phosphate.[11]

The BX Gene Cluster

The pathway is catalyzed by enzymes encoded by the Bx gene cluster (Bx1 through Bx9).

  • BX1: Converts indole-3-glycerol phosphate to indole.

  • BX2–BX5 (P450s): Catalyze sequential oxidations to form the core DIBOA.[11]

  • BX8/BX9 (GTs): Stabilize the toxic aglycone via glucosylation.[11]

  • BX6/BX7: Modify DIBOA-Glc to DIMBOA-Glc (methylation/hydroxylation).

Biosynthetic Pathway Diagram

Biosynthesis cluster_0 Shikimate Pathway IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 (Lyase) Indolinone Indolin-2-one Indole->Indolinone BX2 (P450) HBOA HBOA (Lactam) Indolinone->HBOA BX3 (P450) DIBOA DIBOA (Hydroxamic Acid) HBOA->DIBOA BX4, BX5 (P450s) DIBOAGlc DIBOA-Glc (Stable Storage) DIBOA->DIBOAGlc BX8, BX9 (Glucosyltransferase) DIMBOAGlc DIMBOA-Glc (Major Product) DIBOAGlc->DIMBOAGlc BX6, BX7 (Hydroxylase/OMT)

Figure 1: The biosynthetic pathway of DIMBOA in Zea mays, highlighting the transition from indole to the stable glucoside storage form.

Pharmacology & Mechanism of Action

The biological activity of benzoxazinoids relies on a "booby-trap" mechanism. The compounds are stored as non-toxic glucosides in the vacuole. When a pest (insect/fungus) damages the cell, the vacuole ruptures, mixing the glucoside with plastid-localized


-glucosidases.
Activation Cascade
  • Hydrolysis:

    
    -glucosidase cleaves the sugar moiety.
    
  • Aglycone Release: The unstable aglycone (e.g., DIMBOA) is released.

  • Reactivity: The aglycone possesses a hemiacetal at C2 and a hydroxamic acid at N4. It exists in equilibrium with an aldehyde form, capable of Schiff base formation with lysine residues in pest proteins.

  • Decomposition: The aglycone spontaneously decomposes to a benzoxazolinone (e.g., MBOA), which is more stable but still lipophilic and toxic.

Mechanism Diagram

Mechanism Glucoside DIMBOA-Glc (Stored in Vacuole) Aglycone DIMBOA (Aglycone) (Toxic Electrophile) Glucoside->Aglycone  β-Glucosidase (Upon Tissue Damage)   Aldehyde Open-chain Aldehyde (Reactive Intermediate) Aglycone->Aldehyde  Tautomerization   MBOA MBOA (Benzoxazolinone) Aglycone->MBOA  Decomposition   (Release of Formic Acid) Target Protein Target (-NH2 / -SH groups) Aldehyde->Target  Schiff Base Formation  

Figure 2: The activation cascade of benzoxazinoids. The transition from stable glucoside to reactive aglycone drives biological activity.

Key Natural Products

CompoundStructure NameSourceKey Activity
DIMBOA 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-oneMaize, WheatPotent antibiotic, antifeedant against Ostrinia nubilalis.[2][12]
DIBOA 2,4-dihydroxy-1,4-benzoxazin-3-oneRye (Secale cereale)Precursor to DIMBOA; allelopathic agent.
HBOA 2-hydroxy-1,4-benzoxazin-3-oneMaize (minor)Lactam analog; less toxic than hydroxamic acids.
Blepharin HBOA-GlucosideBlepharis edulis (Acanthaceae)Anti-inflammatory, aphrodisiac (traditional use).
Coixol 6-methoxy-2-benzoxazolinone (MBOA)Coix lachryma-jobiDegradation product; sedative and anti-inflammatory.

Experimental Protocols

Protocol: Isolation of DIMBOA from Maize Seedlings

Based on the method by Larsen et al. (University of Southern Denmark).

Objective: Isolate high-purity DIMBOA aglycone without degradation to MBOA.

Reagents:

  • Fresh maize seedlings (7 days old, dark-grown).

  • Amberlite XAD-7 (polymeric adsorbent).

  • Deionized water, Acetone, Methylene Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Extraction: Homogenize 1000 g of frozen maize shoots in 1 L of water.

  • Enzymatic Hydrolysis: Filter homogenate through cheesecloth. Let the filtrate stand at room temperature for 1 hour .

    • Rationale: This allows endogenous

      
      -glucosidases to convert DIMBOA-Glc to the aglycone DIMBOA.
      
  • Adsorption: Add 100 g of Amberlite XAD-7 resin to the filtrate.[5] Stir gently for 1 hour.

    • Rationale: XAD-7 selectively binds the lipophilic aglycone from the aqueous phase.

  • Washing: Filter the resin and wash with 500 mL water to remove sugars and polar impurities.

  • Elution: Wash the resin with acetone to elute the DIMBOA.[5] Evaporate acetone in vacuo to dryness.

  • Purification: Redissolve the residue in a minimum volume of

    
    . Store at -20°C overnight.
    
  • Collection: Filter the resulting pale yellow precipitate.[5] Wash with cold hexane.

    • Yield: ~1.3 g of amorphous DIMBOA.

Protocol: Synthesis of the 2H-1,4-Benzoxazin-3-one Core

A classic biomimetic synthesis adapted from Atkinson et al.

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • 2-Aminophenol[1][12]

  • Chloroacetyl chloride

  • Sodium bicarbonate (

    
    )
    
  • MIBK (Methyl isobutyl ketone) or Acetone

Reaction Scheme:



Step-by-Step Methodology:

  • Acylation: Dissolve 2-aminophenol (10 mmol) in a biphasic mixture of MIBK (20 mL) and saturated aqueous

    
     (20 mL).
    
  • Addition: Add chloroacetyl chloride (11 mmol) dropwise at 0°C with vigorous stirring.

    • Control: Maintain temperature <5°C to prevent polymerization.

  • Cyclization: After addition, reflux the organic layer for 2–4 hours.

    • Mechanism: The initial N-acylation is followed by intramolecular O-alkylation (nucleophilic attack of the phenol on the alpha-carbon).

  • Workup: Cool to room temperature. Wash the organic layer with water, then brine. Dry over

    
    .
    
  • Crystallization: Concentrate the solvent. Recrystallize from ethanol to yield white needles.

Future Perspectives in Drug Discovery

The benzoxazinone core is currently being "rediscovered" for applications beyond agriculture:

  • Neuroprotection: 1,2,3-triazole derivatives of the core have shown promise in activating the Nrf2-HO-1 pathway, reducing microglial inflammation in neurodegenerative models.

  • Anticancer: The electrophilic nature of the aglycone allows it to act as a Michael acceptor, potentially targeting cysteine-rich domains in oncogenic proteins.

  • Herbicides: Synthetic analogs (e.g., hydroxamic acid derivatives) are being optimized as natural herbicides due to their potent allelopathic properties.

References

  • Frey, M., et al. (1997).[3][13] "Analysis of a chemical plant defense mechanism in grasses." Science. Link

  • Niemeyer, H. M. (2009).[13] "Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals." Journal of Agricultural and Food Chemistry. Link

  • Larsen, E., et al. (2005). "Bioactivity of DIMBOA and a simple method for large scale isolation of the compound from maize." University of Southern Denmark.[5] Link

  • Macías, F. A., et al. (2006). "Allelochemicals from Gramineae: their occurrence and bioactivity." Phytochemistry Reviews. Link

  • Sicker, D., et al. (2000).[13] "Benzoxazinones and benzoxazolinones from plants."[4][13] Studies in Natural Products Chemistry. Link

Sources

Technical Guide: Advanced Synthesis and Therapeutic Applications of 1,4-Benzoxazinones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of recent advancements in the synthesis and application of 1,4-benzoxazin-3-ones, tailored for researchers and drug development professionals.

Executive Summary

The 1,4-benzoxazin-3-one scaffold represents a "privileged structure" in medicinal chemistry and agrochemistry due to its ability to mimic peptide bonds and interact with diverse biological targets. Historically known for natural allelochemicals like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) in Poaceae crops, recent research (2020–2025) has pivoted toward catalytic asymmetric synthesis and green biocatalytic cascades .

This guide synthesizes critical developments in enantioselective hydrogenation, multicomponent enzymatic reactions, and the pharmacological modulation of the Nrf2-HO-1 pathway. It moves beyond classical condensation methods to explore self-validating, high-efficiency protocols.

Structural Significance & Natural Occurrence

The 1,4-benzoxazinone core is a bicyclic heteroaromatic system fusing a benzene ring with an oxazine ring. Its significance lies in its electronic tunability; the nitrogen atom allows for facile derivatization, while the lactam moiety serves as a hydrogen bond acceptor/donor, critical for binding affinity in active sites such as DNA gyrase (bacteria) and bromodomain-containing protein 4 (BRD4, cancer).

Key Natural Products:

  • DIMBOA & DIBOA: Hydroxamic acids found in maize and wheat. They function as natural pesticides by inhibiting histone deacetylases (HDACs) in pests.

  • Blepharin: A glycoside with anti-inflammatory properties.

Advanced Synthetic Methodologies

Recent literature emphasizes moving away from harsh condensation conditions toward catalytic precision and environmental sustainability.

Iridium-Catalyzed Enantioselective Hydrogenation

A major challenge in benzoxazinone synthesis is establishing chirality at the C2 position. A 2021 breakthrough utilized an Iridium-phosphinooxazoline (Ir-PHOX) complex to hydrogenate 2-alkylidene-1,4-benzoxazin-3-ones.

  • Mechanism: The reaction proceeds via an Ir(III)-dihydride intermediate. The bulky iPr-BiphPHOX ligand enforces facial selectivity, delivering chiral products with up to 99% ee.

  • Utility: This method is scalable (gram-scale) with low catalyst loading (0.1 mol%), making it viable for industrial pharmaceutical intermediates.

Biochemo-Multienzyme Cascade (Green Chemistry)

A novel heterogeneous approach combines multicomponent chemistry with enzymatic catalysis.[1]

  • System: Lipase M (from Mucor javanicus) and Tyrosinase (from Agaricus bisporus) immobilized on lignin nanoparticles.[1]

  • Pathway:

    • Lipase M hydrolyzes tyrosol esters.[2]

    • Tyrosinase oxidizes the phenol to an electrophilic o-quinone.

    • Michael Addition: An amino acid ester attacks the quinone.

    • Cyclization: Spontaneous intramolecular lactonization forms the benzoxazine core.

  • Advantage: This "one-pot" aqueous reaction avoids toxic organic solvents and protects unstable quinone intermediates via the enzyme microenvironment.

Deep Eutectic Solvents (DES)

To address the toxicity of traditional solvents (e.g., DMF, toluene), recent protocols utilize Choline Chloride:Urea (1:2) based DES. This method promotes the ring closure of 2-aminophenols with ethyl 2-bromoalkanoates without external bases, acting as both solvent and catalyst.

Biological Applications & Mechanisms[3][4][5]

Pharmaceutical: Anti-inflammatory via Nrf2-HO-1

Recent studies (2025) have identified 1,2,3-triazole-modified benzoxazinones as potent anti-inflammatory agents in microglial cells.[3]

  • Target: The Keap1-Nrf2 protein-protein interaction.[3]

  • Mechanism: Under basal conditions, Keap1 targets Nrf2 for ubiquitin-mediated degradation. Benzoxazinone derivatives bind to Keap1, preventing this interaction.[3] Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Heme Oxygenase-1 (HO-1).

  • Outcome: Reduction of reactive oxygen species (ROS) and downregulation of pro-inflammatory cytokines (IL-1β, TNF-α).[3]

Agrochemical: Antifungal & Herbicidal[7]
  • Antifungal: Acylhydrazone-linked benzoxazinones exhibit high efficacy against Phytophthora infestans (Late Blight), outperforming commercial fungicides like hymexazol.

  • Herbicidal: Sulfur analogs (1,4-benzothiazinones) act as bioisosteres, showing superior inhibition of weed root growth (e.g., Portulaca oleracea) compared to oxygenated counterparts.

Experimental Protocols

Standard Disclaimer: All synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-2-benzyl-2H-1,4-benzoxazin-3(4H)-one. Source: Adapted from Organic Letters (2021).

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 equiv) and (R)-iPr-BiphPHOX ligand (2.2 equiv) in anhydrous dichloromethane (DCM). Stir for 2 hours to form the active complex.

  • Substrate Loading: Add 2-benzylidene-1,4-benzoxazin-3-one (1.0 mmol) to a high-pressure hydrogenation vessel.

  • Catalyst Addition: Add the prepared Ir-catalyst solution (0.1 mol% relative to substrate).

  • Hydrogenation: Seal the vessel and pressurize with H₂ gas to 50 bar. Stir at room temperature for 12–24 hours.

  • Work-up: Release pressure carefully. Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate 4:1) to isolate the chiral product.

    • Validation: Check enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Green Synthesis in Deep Eutectic Solvent (DES)

Objective: Base-free synthesis of 1,4-benzoxazin-3-one. Source: Adapted from Green Chemistry methodologies (2024).

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear, homogeneous liquid forms.

  • Reaction Setup: To the DES (5 mL), add 2-aminophenol (1.0 mmol) and ethyl 2-bromoacetate (1.1 mmol).

  • Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC.

  • Quenching: Add water (10 mL) to the reaction mixture. The DES will dissolve, precipitating the organic product.

  • Isolation: Filter the solid precipitate. Wash with cold water and recrystallize from ethanol.

    • Validation: Verify structure via ¹H NMR (Look for singlet at ~4.6 ppm for O-CH₂-CO protons).

Visualizations

Diagram 1: Biochemo-Enzymatic Cascade Synthesis

This diagram illustrates the "green" cascade transforming tyrosol esters into benzoxazines using immobilized enzymes.

EnzymaticCascade Tyrosol Tyrosol Ester (Substrate) Lipase Lipase M (Hydrolysis) Tyrosol->Lipase Phenol Free Phenol Intermediate Lipase->Phenol Tyrosinase Tyrosinase (Oxidation) Phenol->Tyrosinase Quinone o-Quinone (Electrophile) Tyrosinase->Quinone Michael Michael Addition (C-N Bond) Quinone->Michael + AminoAcid AminoAcid + Amino Acid Ester (Nucleophile) AminoAcid->Michael Cyclization Intramolecular Lactonization Michael->Cyclization Product 1,4-Benzoxazinone (Final Product) Cyclization->Product

Caption: Figure 1. Biocatalytic cascade utilizing Lipase M and Tyrosinase for the one-pot synthesis of functionalized benzoxazinones.

Diagram 2: Nrf2-HO-1 Anti-Inflammatory Mechanism

This pathway demonstrates how benzoxazinone derivatives mitigate neuroinflammation.

Nrf2Pathway Compound Benzoxazinone Derivative Keap1 Keap1 Protein (Cytosol) Compound->Keap1 Inhibits/Modifies Nrf2_Active Nrf2 (Free) Translocation Compound->Nrf2_Active Promotes Release Nrf2_Inactive Nrf2 (Inactive) Bound to Keap1 Keap1->Nrf2_Inactive Normally degrades Nucleus Nucleus Nrf2_Active->Nucleus ARE ARE Promoter Binding Nucleus->ARE Binds HO1 HO-1 Expression (Upregulation) ARE->HO1 Transcription Effect Reduced ROS & Inflammation HO1->Effect

Caption: Figure 2. Mechanism of Action: Benzoxazinones inhibit Keap1, stabilizing Nrf2 to induce antioxidant gene expression.

Quantitative Data Summary

Biological ActivityDerivative TypeKey Target/MechanismEfficacy MetricSource
Antimicrobial 2H-benzo[b][1,4]oxazin-3(4H)-oneDNA Gyrase (GyrB)High potency vs E. coli[2]
Antifungal Acylhydrazone-benzoxazinoneFungal Cell Growth82.6% inhibition (P. infestans)[1]
Anti-inflammatory 1,2,3-Triazole-benzoxazinoneNrf2-HO-1 PathwayReduced NO & IL-6 levels[6]
Herbicidal 1,4-Benzothiazinone (S-analog)Root Elongation> Positive Control (1000 μM)[4]

References

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health (NIH).Link

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.Link

  • Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation. Organic Letters (ACS).Link

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides. MDPI.Link

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports (Nature).Link

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole. PubMed Central.Link

  • Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. Journal of Organic Chemistry.Link

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.Link

Sources

The Resurgence of Covalent Scaffolds: 2H-1,4-Benzoxazin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and pharmacological profile of 2H-1,4-benzoxazin-2-one , a potent scaffold distinct from its more common isomer, the 3-one.

Executive Summary

In the modern pursuit of targeted covalent inhibitors (TCIs), the 2H-1,4-benzoxazin-2-one core (hereafter "2-benzoxazinone") represents a highly specialized, privileged structure. Unlike its stable lactam isomer (the 3-one), the 2-benzoxazinone is a cyclic lactone (iminolactone) that functions as a "suicide substrate" or alternate substrate inhibitor for serine proteases.

This guide explores the 2-benzoxazinone as a precision tool for targeting Human Leukocyte Elastase (HLE) and related proteases. By leveraging its electrophilic carbonyl, researchers can achieve sub-nanomolar potency (


) through the formation of a stable acyl-enzyme complex.

Structural Architecture & Mechanism of Action

The Electrophilic Warhead

The defining feature of the 2-benzoxazinone is the C2 carbonyl. In the presence of a serine protease, the catalytic serine hydroxyl attacks this carbonyl, leading to ring opening. This is distinct from standard competitive inhibition; it is a mechanism-based inactivation.

  • Privileged Status: The scaffold mimics the P1-P1' peptide bond of natural substrates, allowing it to dock precisely into the S1 pocket of enzymes like HLE, Thrombin, and Chymotrypsin.

  • Differentiation:

    • 2-one (Lactone): High reactivity, covalent acylator, protease inhibitor.

    • 3-one (Lactam): High stability, non-covalent scaffold (GPCRs, kinase inhibitors).

Mechanistic Pathway (Acyl-Enzyme Formation)

The inhibition follows a specific kinetic pathway where the drug acylates the enzyme. The stability of the acyl-enzyme complex (


) determines efficacy. If the deacylation rate (

) is slow, the enzyme remains inhibited.

Mechanism E_I E + I (Free Enzyme + Inhibitor) EI_complex E·I (Michaelis Complex) E_I->EI_complex k1 (Binding) EI_complex->E_I k-1 Acyl_Enz E-I' (Acyl-Enzyme Intermediate) *Critical Stable State* EI_complex->Acyl_Enz k2 (Acylation) Ring Opening Acyl_Enz->Acyl_Enz Slow k3 = Potent Inhibition Product E + P (Hydrolyzed Product) Acyl_Enz->Product k3 (Deacylation) Turnover

Figure 1: Kinetic mechanism of serine protease inhibition by 2-benzoxazinones. The efficacy relies on minimizing


 (deacylation).

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize the 2-benzoxazinone for drug candidates, specific substitutions are required to tune stability and potency.

PositionFunctionOptimized SubstituentRationale
C2 Electrophilic CenterHeteroatom-linked alkylsModulates reactivity; bulky groups here can hinder nucleophilic attack.
N1 Electronic TuningAryl or AlkylAffects the electron density of the amidine system.
C5 Deacylation BlockAlkyl (e.g., Isopropyl) CRITICAL: Sterically hinders the hydrolytic water molecule, preventing deacylation (

).
C6/C7 Potency/SelectivityElectron-withdrawing (Cl, F)Increases the electrophilicity of the C2 carbonyl, increasing

.
The "5-Substituent Effect"

Research indicates that a substituent at the 5-position (peri to the lactone oxygen) is the most effective way to stabilize the acyl-enzyme intermediate. An isopropyl or ethyl group at C5 creates a "steric wall" that prevents water from hydrolyzing the ester bond formed with the enzyme's serine residue.

Synthetic Methodology

The synthesis of the unstable 2-one core requires mild conditions to prevent premature ring opening. We present the Ballini Domino Process , a modern, heterogeneous, and eco-friendly approach.

Protocol: Heterogeneous Domino Synthesis

Objective: Synthesis of 3-alkyl-2H-1,4-benzoxazin-2-ones from 2-aminophenols.

Reagents:

  • 2-Aminophenol derivative (1.0 equiv)

  • 
    -Nitroacrylate (1.1 equiv)[1]
    
  • Solid Supported Reagent: Polymer-bound Carbonate (Amberlyst A-26 form)

  • Solvent: MeCN (Acetonitrile)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the 2-aminophenol in 5 mL of MeCN.

  • Addition: Add 1.1 mmol of the appropriate

    
    -nitroacrylate.
    
  • Catalysis: Add 150 mg of Amberlyst A-26 (carbonate form).

  • Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (disappearance of aminophenol).

    • Mechanism:[2][3][4] Aza-Michael addition

      
       Intramolecular transesterification 
      
      
      
      Elimination of
      
      
      .
  • Work-up: Filter off the polymer beads.

  • Purification: Evaporate solvent under reduced pressure. Recrystallize from Et2O/Hexane. Do not use aqueous workup (risk of hydrolysis).

Synthesis Start 2-Aminophenol + β-Nitroacrylate Step1 Aza-Michael Addition (Catalyst: Polymer-CO3) Start->Step1 Step2 Intramolecular Transesterification Step1->Step2 Step3 Elimination of HNO2 Step2->Step3 Final 2H-1,4-Benzoxazin-2-one (Yield: 75-90%) Step3->Final

Figure 2: The Ballini "Green" Synthesis pathway avoiding aqueous conditions.

Biological Validation: HLE Inhibition Assay

To validate the "privileged" nature of the synthesized scaffold, a kinetic assay against Human Leukocyte Elastase (HLE) is standard.

Assay Principle: Spectrophotometric monitoring of the release of p-nitroaniline (pNA) from a chromogenic substrate.

Protocol:

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.

  • Enzyme: Human Leukocyte Elastase (10 nM final concentration).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (100 µM).

  • Inhibitor: 2-benzoxazinone analog (serial dilution 0.1 nM – 1000 nM).

  • Measurement:

    • Incubate Enzyme + Inhibitor for 30 mins (to allow acylation).

    • Add Substrate.[1][5]

    • Monitor Absorbance at 405 nm for 10 minutes.

  • Data Analysis: Plot residual enzymatic activity (

    
    ) vs. [I]. Determine 
    
    
    
    and
    
    
    for time-dependent inhibition.

Stability & Formulation Challenges

The 2-benzoxazinone ring is inherently unstable in aqueous media at physiological pH (half-life


 can be minutes to hours).
  • Hydrolysis Product: Ring opening yields N-(2-hydroxyphenyl)oxamic acid derivatives, which are inactive.

  • Mitigation Strategy:

    • Lipid Formulation: Encapsulation in liposomes to protect the lactone from bulk water.

    • Prodrugs: Masking the phenol (if accessible) or using electron-donating groups to stabilize the ring during transit.

References

  • Mechanism of HLE Inhibition: Krantz, A., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry, 1990. Link

  • Synthetic Methodology: Ballini, R., et al. "Preparation of 2H-1,4-Benzoxazin-2-one Derivatives under Heterogeneous Conditions via Domino Process."[1][6][7][8] Advanced Synthesis & Catalysis, 2009.[1][6][7][8] Link

  • SAR & Design: Spencer, J.L., et al. "4H-3,1-Benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Biochemistry, 1986. Link

  • Privileged Scaffolds in Protease Inhibition: Teshima, T., et al. "Deacylation rates of acyl-enzymes determine the efficacy of benzoxazinone inhibitors." Journal of Biological Chemistry, 1982.

Sources

Methodological & Application

Microwave-assisted synthesis of 1,4-benzoxazin-2-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,4-Benzoxazin-2-one Scaffolds

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1,4-benzoxazin-2-one derivatives using microwave irradiation. Unlike their ubiquitous isomers (the 3-ones/lactams), the 1,4-benzoxazin-2-ones (lactones/imines) represent a distinct chemical space with potent antimycobacterial and anti-inflammatory profiles.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (6–12 hours) and the requirement for dehydrating agents (e.g., DCC) or azeotropic water removal. The microwave-assisted protocol described herein exploits dipolar polarization to accelerate the dehydrative cyclization, reducing reaction times to under 20 minutes while improving purity profiles.

Key Benefits:

  • Time Efficiency: 95% reduction in reaction time (from hours to minutes).

  • Atom Economy: One-pot, catalyst-free (or mild acid) conditions.

  • Scalability: Validated for both mg-scale discovery and gram-scale intermediate production.

Scientific Foundation & Mechanism[1]

To ensure reproducibility, it is critical to understand the reaction dynamics. The synthesis of 3-substituted-2H-1,4-benzoxazin-2-ones typically involves the condensation of 2-aminophenols with


-keto esters  (e.g., ethyl benzoylformate).
Reaction Mechanism

The reaction proceeds via a two-step sequence that is significantly accelerated by microwave dielectric heating:

  • Imine Formation: The nucleophilic amine attacks the

    
    -keto carbonyl (more electrophilic than the ester), eliminating water to form a Schiff base intermediate.
    
  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester carbonyl (transesterification), releasing ethanol and closing the 1,4-oxazine ring.

Note on Microwave Effect: The elimination of water and ethanol is entropically favorable but kinetically slow under conventional heating. Microwave irradiation superheats the polar transition states (specifically the zwitterionic intermediates), lowering the activation energy barrier (


).

ReactionMechanism Reactants 2-Aminophenol + Ethyl Benzoylformate Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack (N) SchiffBase Schiff Base (Imine) Inter1->SchiffBase - H2O (MW Accelerated) Cyclization Intramolecular Transesterification SchiffBase->Cyclization Ring Closure Product 3-Phenyl-1,4- benzoxazin-2-one Cyclization->Product - EtOH Byproducts H2O + EtOH (Removed) Cyclization->Byproducts

Figure 1: Mechanistic pathway for the dehydrative cyclization of 1,4-benzoxazin-2-ones.

Experimental Protocols

Protocol A: General Synthesis of 3-Aryl-1,4-benzoxazin-2-ones

Target Audience: Medicinal Chemists generating library diversity.

Materials:

  • Reactant A: 2-Aminophenol (1.0 mmol, 109 mg)

  • Reactant B: Ethyl benzoylformate (1.0 mmol, 178 mg)

  • Solvent: Ethanol (2 mL) or Solvent-Free (Neat)

  • Catalyst: Glacial Acetic Acid (1 drop, optional but recommended for electron-deficient amines)

Instrumentation:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL Pressure Vial with silicone/PTFE septum.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminophenol and ethyl benzoylformate in 2 mL of Ethanol.

    • Expert Tip: If performing solvent-free synthesis (Green Route), thoroughly mix the two solids/liquids to form a paste before irradiation.

  • Sealing: Cap the vial and ensure the magnetic stir bar is rotating freely.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 110 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Power: Max 150W (System will modulate to maintain 110°C)

  • Workup:

    • Allow the vial to cool to 50°C using the reactor's compressed air cooling.

    • Crystallization: The product often precipitates upon cooling. Place the vial in an ice bath for 15 minutes.

    • Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 1 mL).

    • Purification (if needed): If no precipitate forms, evaporate solvent and purify via flash chromatography (Hexane:EtOAc 9:1).

Data Analysis & Validation:

  • TLC: Mobile phase Hexane:EtOAc (8:2). Product

    
     is typically ~0.6 (higher than starting material due to loss of H-bond donors).
    
  • NMR: Look for the disappearance of the ethyl ester quartet/triplet and the broad NH/OH signals.

Protocol B: Late-Stage C-H Functionalization (Halogenation)

Based on recent advancements (e.g., RSC Adv., 2023), the 2-one scaffold can be regioselectively halogenated using MW.

  • Setup: Dissolve synthesized 1,4-benzoxazin-2-one (0.5 mmol) and N-Bromosuccinimide (NBS, 0.6 mmol) in Acetonitrile (2 mL). Add 5 mol% Pd(OAc)2.

  • Irradiation: Heat at 100°C for 15 minutes .

  • Result: Regioselective bromination at the C-6 or C-7 position (directed by the ring nitrogen), creating a handle for further cross-coupling.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains when synthesizing 3-phenyl-2H-1,4-benzoxazin-2-one.

ParameterConventional Thermal HeatingMicrowave Irradiation (Protocol A)
Temperature Reflux (78°C in EtOH)110°C (Superheated)
Time 6 – 8 Hours10 Minutes
Yield 65 – 72%88 – 94%
Purification Column Chromatography often requiredSimple Filtration (High purity)
Energy Usage High (Prolonged heating)Low (Targeted dielectric heating)

Critical Process Parameters (Troubleshooting)

The following decision tree helps troubleshoot common failure modes in this synthesis.

Troubleshooting Start Issue: Low Yield or No Precipitation CheckTLC Check TLC: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: Complex Mixture (Decomposition) CheckTLC->NoSM New Spots TempBoost Increase Temp to 130°C (Check Pressure Limit) YesSM->TempBoost AcidCat Add 5 mol% Acetic Acid (Catalyze Imine formation) YesSM->AcidCat SolventSwitch Switch Solvent: Toluene (Non-polar) reduces side reactions NoSM->SolventSwitch PowerDrop Reduce Power/Temp to 90°C NoSM->PowerDrop

Figure 2: Troubleshooting logic for maximizing yield in benzoxazin-2-one synthesis.

References

  • Vertex AI Search. (2025). Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2024). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives. PubMed Central. Link

  • Méndez-Rojas, C., et al. (2018).[1] Design and synthesis of 2H-1,4-Benzoxazin-3(4H)-one scaffolds for neurodegenerative diseases. (Contextual citation regarding the scaffold class). Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazinones: Recent Literature and Protocols. Link

Sources

Reaction of alpha-keto acids with 2-aminophenols mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Reaction of α-Keto Acids with 2-Aminophenols: Mechanism and Synthetic Protocols for Quinoxalinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoxalinones

The quinoxalinone core is a privileged heterocyclic scaffold frequently found in a diverse array of pharmacologically active compounds.[1][2] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and neuropharmacological properties.[3][4][5] The therapeutic relevance of this scaffold is underscored by the number of quinoxalinone-based derivatives that have advanced into clinical trials, spurring further research into their synthesis and derivatization.[1][2]

A highly efficient and atom-economical method for constructing the quinoxalinone ring system is the condensation reaction between a 2-aminophenol and an α-keto acid. This reaction provides direct access to 3-substituted quinoxalin-2-ones, which are pivotal intermediates for drug discovery programs.[6] Historically, this synthesis required organic solvents and sometimes harsh conditions. However, recent advancements have led to the development of sustainable, catalyst-free protocols that proceed in water, aligning with the principles of green chemistry and offering significant advantages in terms of cost, safety, and environmental impact.[7]

This application note provides a detailed examination of the underlying reaction mechanism, presents a robust and validated experimental protocol, and offers insights into reaction optimization and troubleshooting for researchers aiming to leverage this powerful transformation.

The Reaction Mechanism: A Stepwise Annulation

The formation of a quinoxalinone from a 2-aminophenol and an α-keto acid is a cascade process involving condensation, intramolecular acylation, and dehydration. The reaction proceeds efficiently without a catalyst, particularly in a polar protic solvent like water, which can facilitate the necessary proton transfer steps.[7]

The generally accepted mechanism unfolds in three key stages:

  • Initial Condensation: The reaction initiates with a nucleophilic attack from the more reactive amino group (-NH₂) of the 2-aminophenol onto the electrophilic keto-carbonyl carbon of the α-keto acid. This is followed by a dehydration step to form a crucial imine intermediate.

  • Intramolecular Cyclization: The neighboring hydroxyl group (-OH) of the aminophenol then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This 6-exo-trig cyclization is sterically and electronically favored, leading to the formation of a heterocyclic intermediate.

  • Final Dehydration (Aromatization): A subsequent dehydration step occurs, leading to the formation of a stable, aromatic quinoxalinone ring system. This final step is the thermodynamic driving force for the overall reaction.

Below is a visual representation of this mechanistic pathway.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Reactants 2-Aminophenol + α-Keto Acid Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Acylation Product Quinoxalin-2-one Cyclized->Product Dehydration (-H₂O)

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocols: A Green Chemistry Approach

The following protocol details a general, catalyst-free method for the synthesis of 3-substituted quinoxalin-2-ones in water, adapted from established literature.[7][8] This procedure is noted for its simplicity, high yields, and environmentally benign nature.

Materials and Reagents
  • Substituted 2-aminophenol (1.0 mmol, 1.0 equiv)

  • Substituted α-keto acid (1.1 mmol, 1.1 equiv)

  • Deionized Water (5-10 mL)

  • Ethanol (for washing)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Vessel Charging: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminophenol (1.0 mmol) and the α-keto acid (1.1 mmol).

  • Solvent Addition: Add deionized water (5 mL) to the flask. The reactants may not fully dissolve at room temperature.

  • Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle or pre-heated oil bath.

  • Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed. Reaction times typically range from 2 to 8 hours depending on the substrates.

  • Work-up and Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and then cold ethanol (1 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final quinoxalin-2-one.

Scientist's Notes & Causality
  • Stoichiometry: A slight excess of the α-keto acid (1.1 equiv) is used to ensure the complete consumption of the limiting 2-aminophenol.

  • Solvent Choice: Water is an ideal solvent for this transformation as it is non-toxic, non-flammable, and facilitates the proton transfers inherent to the condensation mechanism.[7] Its high polarity and ability to form hydrogen bonds stabilize the transition states.

  • Temperature: Refluxing provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and dehydration steps.

  • Purification: The high efficiency of this reaction and the low solubility of the quinoxalinone product in cold water often allow for purification by simple filtration and washing, avoiding the need for column chromatography.[7]

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow A 1. Charge Reactants (2-Aminophenol, α-Keto Acid) B 2. Add Water & Setup for Reflux A->B C 3. Heat to 100 °C (2-8 hours) B->C D 4. Cool to Room Temp (Precipitation Occurs) C->D E 5. Filter Solid Product D->E F 6. Wash with H₂O and Ethanol E->F G 7. Dry Under Vacuum F->G

Caption: Figure 2: Experimental Workflow

Data Presentation & Optimization

The efficiency of this reaction is demonstrated by the consistently high yields obtained across a range of substrates. The electronic nature of the substituents on both the 2-aminophenol and the α-keto acid can influence the reaction rate.

Table 1: Representative Substrate Scope and Yields (Data adapted from Huang, J. et al., J. Org. Chem., 2021)[7]

Entry2-Aminophenol Derivativeα-Keto Acid (R-CO-COOH)Time (h)Yield (%)
12-AminophenolR = Phenyl397
24-Methyl-2-aminophenolR = Phenyl398
34-Chloro-2-aminophenolR = Phenyl495
42-AminophenolR = 4-Chlorophenyl496
52-AminophenolR = 4-Methoxyphenyl397
62-AminophenolR = Thiophen-2-yl2.594

Optimization Insights:

  • Substituent Effects: Electron-donating groups on the 2-aminophenol ring can increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step. Conversely, strong electron-withdrawing groups may slow the reaction down.

  • Reaction Time: While the protocol is robust, reactions involving less reactive substrates may benefit from extended heating times. Progress should always be confirmed by TLC.

  • Alternative Solvents: For substrates with extremely poor aqueous solubility, alternative solvent systems such as ethanol or acetic acid can be employed, though this may necessitate adjustments to the work-up and purification procedure.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Impure starting materials. 2. Insufficient heating or reaction time. 3. Incorrect stoichiometry.1. Verify the purity of reactants by NMR or melting point. 2. Ensure the mixture is vigorously refluxing; extend reaction time and monitor by TLC. 3. Re-verify the masses and molar equivalents of the reactants.
Incomplete Reaction 1. Reactants are sterically hindered or electronically deactivated. 2. Poor solubility of starting materials.1. Increase reaction time up to 24 hours. 2. Consider adding a co-solvent like ethanol to improve solubility, or switch to a different solvent system.
Product is Oily or Impure 1. Incomplete removal of starting materials. 2. Product has lower melting point or is less crystalline.1. Ensure thorough washing with cold water and ethanol. 2. Attempt recrystallization from a suitable solvent (e.g., ethanol/water mixture) to induce crystallization and improve purity.

References

  • Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing).

  • Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. ResearchGate.

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

  • From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. PMC.

  • Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. ACS Publications.

  • Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC - NIH.

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. orientjchem.org.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.

  • Quinoxaline synthesis. Organic Chemistry Portal.

  • Synthesis of quinoxalinones. Organic Chemistry Portal.

  • Quinoxalinone as a Privileged Platform in Drug Development. PubMed.

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.

  • α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. ACS Publications.

  • Quinoxalinone as a Privileged Platform in Drug Development. ResearchGate.

  • Catabolism of Proteins- Deamination. Chemistry LibreTexts.

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

  • Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.

  • Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. ACS Publications.

  • Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

Sources

Application Note: C-H Activation Strategies for 2H-1,4-Benzoxazin-2-one Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C-H activation strategies for 2H-1,4-benzoxazin-2-one functionalization Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists

Executive Summary

The 2H-1,4-benzoxazin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent anti-thrombotic, anti-inflammatory, and neuroprotective activities. Traditional synthesis often relies on pre-functionalized anthranilic acid derivatives or cyclization of alpha-keto esters, limiting the diversity of accessible analogs.

This guide details advanced C-H activation strategies to directly functionalize the benzoxazinone core. We distinguish between the 2-one (imine-containing) and 3-one (lactam-containing) isomers, as their reactivity profiles differ fundamentally. The primary focus is on the C(3)-H functionalization of the 2-one system via photocatalytic and cross-dehydrogenative coupling (CDC) mechanisms, alongside strategies for activating the benzenoid ring.

Structural Analysis & Reactivity Profile

Before designing a functionalization campaign, it is critical to identify the specific isomer and its electronic bias.

The Isomer Distinction
  • Target A: 2H-1,4-benzoxazin-2-one (The specific request).

    • Structure: Benzene fused to an oxazine ring with a carbonyl at C2 and a C=N double bond at C3-N4.

    • Reactivity: The C3-H bond is part of an imine system (

      
      -imino ester character). It is electron-deficient and susceptible to radical addition or nucleophilic attack followed by oxidation.
      
  • Target B: 2H-1,4-benzoxazin-3(4H)-one (Common analog).

    • Structure: Benzene fused to an oxazine ring with a carbonyl at C3 and a saturated -CH2- at C2.

    • Reactivity: The C2 position is

      
       hybridized but activated by the adjacent oxygen and carbonyl (though less acidic than a 1,3-dicarbonyl). C-H activation here typically involves radical abstraction or metal-carbenoid insertion.
      
Reactivity Map

The following diagram outlines the divergent functionalization strategies for the two cores.

ReactivityMap Core2 2H-1,4-benzoxazin-2-one (Imine Core) C3_H C(3)-H Activation (Radical/Nucleophilic) Core2->C3_H Primary Target (Imine C-H) Benz_H Benzenoid C-H (C5-C8) Core2->Benz_H Distal (Requires DG) Core3 2H-1,4-benzoxazin-3(4H)-one (Lactam Core) Core3->Benz_H Distal (Requires DG) C2_sp3 C(2)-H (sp3) Activation (CDC/Alkylation) Core3->C2_sp3 Primary Target (Alpha-O/CO) Azoation (Photocatalysis) Azoation (Photocatalysis) C3_H->Azoation (Photocatalysis) Arylation (Pd/Ru) Arylation (Pd/Ru) C3_H->Arylation (Pd/Ru) Alkylation (CDC) Alkylation (CDC) C2_sp3->Alkylation (CDC)

Figure 1: Comparative reactivity map for 1,4-benzoxazin-2-one and its 3-one isomer. The C3 position of the 2-one scaffold is the most active site for direct functionalization.

Strategic Protocols

Strategy A: Photocatalytic C(3)-H Azoation of 2H-1,4-benzoxazin-2-ones

Principle: This method utilizes a heterogeneous photocatalyst (ZnIn


S

, ZIS-1) to generate a nitrogen-centered radical from a hydrazine or diazonium precursor, which adds to the C3=N4 bond. The intermediate is then oxidized to restore aromaticity/unsaturation. This avoids the use of toxic transition metals like Pd or Rh.

Mechanism:

  • Excitation: Visible light excites the ZIS-1 catalyst, generating an electron-hole pair.

  • Radical Formation: The hole (

    
    ) oxidizes the hydrazine reagent to a diazenyl radical.
    
  • Addition: The radical adds to the electrophilic C3 position of the benzoxazinone.

  • Re-aromatization: Loss of a proton and electron closes the cycle.

Protocol 1: Visible-Light Driven C-H Azoation
  • Starting Material: 3-unsubstituted 2H-1,4-benzoxazin-2-one (1.0 equiv)

  • Reagent: Aryl hydrazine (2.0 equiv) or Aryl diazonium salt.

  • Catalyst: ZnIn

    
    S
    
    
    
    microspheres (ZIS-1) (10 mg per 0.2 mmol scale).
  • Solvent: Ethanol (EtOH) or DMF (anhydrous).

  • Conditions: Blue LED (456 nm), Room Temperature, Air atmosphere (open vessel).

Step-by-Step Procedure:

  • Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, charge the benzoxazinone substrate (0.20 mmol), aryl hydrazine (0.40 mmol), and ZIS-1 catalyst (10 mg).

  • Solvation: Add 2.0 mL of EtOH. Sonicate for 1 minute to disperse the heterogeneous catalyst.

  • Irradiation: Place the tube 2-3 cm away from a 456 nm Blue LED (approx. 10-30 W). Stir vigorously at room temperature open to air (the oxygen serves as the terminal oxidant).

  • Monitoring: Monitor by TLC (typically 6-12 hours). The fluorescent product often simplifies detection.

  • Workup: Centrifuge the mixture to recover the ZIS-1 catalyst (wash with EtOH and dry for reuse).

  • Purification: Concentrate the supernatant and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Validation Criteria:

  • Yield: Expected 60-85%.

  • Catalyst Reuse: ZIS-1 should retain >90% activity over 5 cycles.

  • Note: If the reaction stalls, ensure the light source intensity is sufficient and the catalyst is not agglomerated.

Strategy B: Metal-Free C(sp3)-H Oxidative Coupling (For 3-one Isomer)

Principle: While the user requested the 2-one , literature often conflates this with the 3-one . If your target has a saturated C2 (O-CH2-CO), this Cross-Dehydrogenative Coupling (CDC) protocol is the gold standard. It couples the C2-H with active methylene compounds (e.g., malonates).

Protocol 2: Iron-Catalyzed CDC Coupling
  • Substrate: 2H-1,4-benzoxazin-3(4H)-one.[1][2][3]

  • Coupling Partner: Diethyl malonate or similar 1,3-dicarbonyl.

  • Catalyst: FeCl

    
    ·2H
    
    
    
    O (10 mol%).
  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv).

  • Condition: Ball-milling (Solvent-free) or Toluene reflux.

Step-by-Step (Ball Milling - Green Chemistry):

  • Charge: Place benzoxazinone (0.5 mmol), diethyl malonate (0.6 mmol), FeCl

    
    ·2H
    
    
    
    O (0.05 mmol), and DDQ (0.6 mmol) into a stainless steel jar with two 7mm stainless steel balls.
  • Grind: Mill at 25 Hz for 3-5 hours.

  • Extraction: Wash the solid residue with CH

    
    Cl
    
    
    
    and filter to remove inorganic salts.
  • Purification: Silica gel chromatography.

Strategy C: Palladium-Catalyzed C-H Arylation (Analogous)

Principle: Direct C-H arylation of the 2-one core at C3 is electronically similar to the C2-arylation of benzoxazoles, though the adjacent carbonyl reduces electron density. A Pd(II)/Pd(0) cycle utilizing a pivalic acid co-catalyst is recommended to lower the C-H activation energy barrier via a Concerted Metallation-Deprotonation (CMD) pathway.

Protocol 3: Pd-Catalyzed C3-H Arylation
  • Substrate: 2H-1,4-benzoxazin-2-one.[4]

  • Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: PPh

    
     (10 mol%) or XPhos (for difficult substrates).
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Additive: Pivalic acid (30 mol%).

  • Solvent: Toluene or 1,4-Dioxane.

  • Temp: 100-110 °C.

Mechanism Diagram (CMD Pathway):

CMD_Mechanism Start Pd(OAc)2 + Ligand Inter1 Oxidative Addition (Ar-Pd-I) Start->Inter1 + Ar-I Inter2 Ligand Exchange (Ar-Pd-OPiv) Inter1->Inter2 + PivOH TS CMD Transition State (Pd coordinates N, Piv deprotonates C3-H) Inter2->TS + Substrate Inter3 Palladacycle Intermediate TS->Inter3 - PivOH Product Reductive Elimination (C3-Arylated Product) Inter3->Product Reg. Catalyst Product->Start

Figure 2: Proposed Concerted Metallation-Deprotonation (CMD) mechanism for the Pd-catalyzed C3-arylation of 1,4-benzoxazin-2-ones.

Optimization & Troubleshooting

VariableRecommendationRationale
Solvent 1,4-Dioxane or Toluene Non-polar solvents favor the CMD mechanism by destabilizing the ionic species, tightening the transition state.
Base Cs

CO

or K

PO

Inorganic bases are essential for regenerating the pivalate active species. Cs

improves solubility in organic media.
C3-H Acidity Electron-Withdrawing Groups (EWG) EWGs on the benzene ring (C6/C7) increase the acidity of C3-H, facilitating activation but may slow down oxidative addition.
Decomposition Lower Temp / Argon The oxazinone ring can hydrolyze. Ensure strictly anhydrous conditions if hydrolysis products (salicylamide derivatives) are observed.

References

  • Photocatalytic C-H Azoation

    • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (Includes 2H-1,4-benzoxazin-2-one data).[2][4][5]

    • Source: Molecules2023 , 28(13), 5028. Link

  • Synthesis & Directing Group Utility

    • Photosensitizer-Free Benzo[1,4]oxazin-2-one Synthesis by Continuous-Flow Photochemistry.
    • Source: ChemSusChem2020 , 13, 1-7. Link

  • CDC Coupling (Malonates)

    • Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions under ball-milling conditions.
    • Source: Arkivoc2021 , part x, 0-0. Link

  • General Reactivity of Benzoxazinones

    • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations.[6][7] (Context on directing group capability).

    • Source: Molecules2024 , 29, 5710.[7] Link

Sources

Application Note: Multicomponent Reactions Involving 2H-1,4-Benzoxazin-2-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-1,4-benzoxazin-2-one scaffold (an iminolactone) represents a distinct and highly reactive subclass of benzoxazines, differentiated from its more common lactam isomer (3-one) by the presence of an electrophilic imine (C3=N4) conjugated with a lactone carbonyl (C2=O). This unique electronic arrangement renders it a versatile "privileged structure" in multicomponent reactions (MCRs).

This guide details advanced protocols for utilizing 2H-1,4-benzoxazin-2-ones in MCRs. Unlike standard reviews, we focus on causality and experimental logic , providing validated workflows for:

  • Enzymatic Michael Additions: Exploiting vinylogous carbamate reactivity.

  • Isocyanide-Based Assembly: Leveraging Ugi/Passerini-Smiles rearrangements.

  • Nucleophilic Functionalization: Targeting the C3-imine center.

Mechanistic Profiling & Reactivity

To design effective MCRs, one must understand the amphiphilic nature of the 2H-1,4-benzoxazin-2-one core.

The "Chameleon" Reactivity
  • Electrophilic Sites: The C3 position is highly electrophilic due to the C=N bond, making it susceptible to attack by nucleophiles (amines, phosphites, carbanions). The C2 lactone is prone to ring-opening by hard nucleophiles.

  • Nucleophilic Character: The nitrogen lone pair (N4) can donate into the aromatic ring, but more importantly, the tautomeric forms (or in situ generated enamines) allow the C3 position to act as a nucleophile in vinylogous processes, particularly when activated by enzymes or Lewis acids.

Reactivity Map (DOT Visualization)

ReactivityMap Benzoxazinone 2H-1,4-Benzoxazin-2-one (Iminolactone Core) C3_Electrophile C3: Imine Electrophile (Mannich/Ugi/Phosphonylation) Benzoxazinone->C3_Electrophile Reacts with Nucleophiles C2_Lactone C2: Lactone Carbonyl (Ring Opening/Decarboxylation) Benzoxazinone->C2_Lactone Susceptible to Hydrolysis Vinylogous Vinylogous Carbamate (Michael Donor) Benzoxazinone->Vinylogous Tautomerization/ Enzymatic Activation Phosphonates Alpha-Aminophosphonates C3_Electrophile->Phosphonates Peptidomimetics Ring-Opened Amides C2_Lactone->Peptidomimetics MichaelAdducts Substituted Benzoxazinones Vinylogous->MichaelAdducts

Figure 1: Reactivity profile of the 2H-1,4-benzoxazin-2-one scaffold highlighting the dual electrophilic/nucleophilic nature driving MCR pathways.

Protocol A: Enzymatic Decarboxylative Michael Addition

Application: Green synthesis of C3-alkylated benzoxazinones. Mechanism: The enzyme (Lipase) activates the benzoxazinone (acting as a vinylogous carbamate nucleophile) to attack a Michael acceptor (e.g., chalcone).[1] This often involves a decarboxylative pathway if carboxylated precursors are used, or direct conjugate addition.

Materials
  • Substrate: 2H-1,4-benzoxazin-2-one derivatives (1.0 equiv).

  • Electrophile: Chalcone (1,3-diphenylprop-2-en-1-one) derivatives (1.0 equiv).

  • Catalyst: Candida antarctica Lipase B (Novozym 435) immobilized (50 mg/mmol).

  • Solvent: Acetonitrile (MeCN) with trace water (for enzyme activity).[2]

Step-by-Step Methodology
  • Preparation: In a 10 mL vial, dissolve the benzoxazinone (0.2 mmol) and chalcone (0.2 mmol) in MeCN (2.0 mL).

  • Activation: Add 40 µL of deionized water. This trace water is critical for maintaining the hydration shell of the lipase.

  • Catalysis: Add Novozym 435 beads (10 mg).

  • Incubation: Seal the vial and incubate at 40°C with orbital shaking (200 rpm) for 24 hours. Note: Avoid magnetic stirring bars as they can pulverize the immobilized enzyme beads.

  • Workup: Filter the mixture to recover the catalyst (reusable up to 3 times). Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Enzyme dehydrationEnsure 2% v/v water is added to the organic solvent.
Side Products Hydrolysis of lactoneReduce water content slightly or lower temperature to 30°C.
Bead Attrition Mechanical stressUse orbital shaking instead of magnetic stirring.

Protocol B: Isocyanide-Based Multicomponent Assembly (Ugi-Smiles Variant)

Application: Rapid access to diverse benzoxazine-derived peptidomimetics. Concept: This protocol does not just use the benzoxazinone; it can generate the core or functionalize it via the Passerini-Smiles or Ugi-Smiles reaction, where an electron-deficient phenol (or aminophenol) acts as the acid component.

Reaction Logic

The reaction involves an aldehyde , an amine , an isocyanide , and an electron-deficient phenol (e.g., 2-nitrophenol or salicylaldehyde derivatives).[1] The Smiles rearrangement is the key irreversible step that locks the heterocyclic core.

Experimental Workflow (Ugi-Smiles)
  • Reagents:

    • Aldehyde (1.0 equiv, e.g., benzaldehyde).

    • Amine (1.0 equiv, e.g., n-butylamine).

    • Isocyanide (1.0 equiv, e.g., cyclohexyl isocyanide).[3]

    • Acid Component: 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) or 2-nitrophenol (1.0 equiv).

  • Procedure:

    • Mix amine and aldehyde in Methanol (MeOH, 0.5 M) and stir for 30 min to form the imine in situ.

    • Add the acid component (phenol/benzoxazinone) and stir for 10 min.

    • Add the isocyanide last.

  • Conditions: Stir at 60°C for 12–24 hours in a sealed tube.

  • Workup: Remove solvent in vacuo. The product often precipitates upon addition of ether/pentane. If not, use silica gel chromatography (DCM/MeOH).

Pathway Visualization

UgiSmiles Inputs Aldehyde + Amine + Isocyanide + Phenol Imine Imine Formation Inputs->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Imidate Imidate Adduct Nitrilium->Imidate + Phenol Attack Smiles Smiles Rearrangement (Irreversible C-O to C-N migration) Imidate->Smiles Heat (60°C) Product N-Aryl Carboxamide (Benzoxazine Precursor) Smiles->Product

Figure 2: The Ugi-Smiles pathway. The Smiles rearrangement is the critical thermodynamic sink that drives the reaction to completion.

Protocol C: C3-Phosphonylation (Kabachnik-Fields Type)

Application: Synthesis of alpha-aminophosphonates (bioisosteres of amino acids). Reactivity: The C3=N4 bond of 2H-1,4-benzoxazin-2-one acts as a cyclic imine acceptor.

Protocol
  • Components: 2H-1,4-benzoxazin-2-one (1.0 equiv) + Triethyl phosphite (1.2 equiv) + Acid Catalyst.

  • Catalyst: Chiral Phosphoric Acid (5 mol%) for asymmetric induction, or BF3·OEt2 (10 mol%) for racemic synthesis.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Conditions:

    • Cool solution to -78°C (if asymmetric) or 0°C (racemic).

    • Add catalyst, then dropwise add phosphite.

    • Stir for 4–8 hours, allowing slow warming to RT.

  • Outcome: Direct addition of the phosphite to the C3 position, yielding the 3-phosphono-3,4-dihydro-2H-1,4-benzoxazin-2-one.

References

  • Enzymatic Decarboxylative Michael Addition

    • Title: Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives.[2]

    • Source: ResearchG
    • URL:[Link]

  • Isocyanide-Based Multicomponent Reactions (Ugi/Passerini)

    • Title: Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles.[3][4][5]

    • Source: MDPI (Molecules 2019).
    • URL:[Link]

  • Passerini-Smiles Optimization

    • Title: Optimized Conditions for Passerini-Smiles Reactions and Applic
    • Source: NIH / PMC (2013).
    • URL:[Link]

  • General Benzoxazine Synthesis Reviews

    • Title: Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Deriv
    • Source: Current Organic Synthesis (2014).[6]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2H-1,4-benzoxazin-3(4H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your cyclization reactions.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 2H-1,4-benzoxazin-3(4H)-one, with a focus on two primary synthetic routes:

  • Route A: Cyclization of 2-aminophenol with an α-haloacetyl species.

  • Route B: O-alkylation of 2-nitrophenol followed by reductive cyclization.

Scenario 1: Low or No Product Yield

Problem: After performing the reaction and work-up, the yield of 2H-1,4-benzoxazin-3(4H)-one is significantly lower than expected, or no product is observed.

Potential Cause Analysis and Explanation Recommended Solution
Route A: Ineffective Acylation of 2-Aminophenol The initial N-acylation of 2-aminophenol to form the 2-chloroacetamido-phenol intermediate is a critical step. Inadequate reactivity of the acylating agent or suboptimal reaction conditions can stall the reaction at this stage. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present.- Ensure all glassware is thoroughly dried before use. - Use a freshly opened or properly stored bottle of chloroacetyl chloride. - Add the chloroacetyl chloride dropwise at a low temperature (0-10 °C) to control the exothermic reaction and minimize side reactions.[1]
Route A: Incorrect Base or Stoichiometry A base is required to neutralize the HCl generated during the acylation and to facilitate the subsequent intramolecular cyclization. An inappropriate base or incorrect stoichiometry can lead to incomplete reaction or side product formation. Sodium bicarbonate is a mild base suitable for the initial acylation, while a stronger base like sodium hydroxide is necessary for the final ring closure.[2]- Use a slight excess of sodium bicarbonate during the acylation step. - For the cyclization step, ensure a sufficient amount of a strong base like NaOH is used to deprotonate the phenolic hydroxyl group, initiating the intramolecular nucleophilic substitution.
Route B: Incomplete O-Alkylation of 2-Nitrophenol The O-alkylation of 2-nitrophenol with an ethyl bromoacetate requires a suitable base and solvent to proceed efficiently. Incomplete reaction will result in unreacted 2-nitrophenol, which will not cyclize in the subsequent reduction step.- Use a moderate base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.[3] - Monitor the reaction by TLC to ensure complete consumption of the 2-nitrophenol before proceeding to the next step. - Consider that steric hindrance on the nitrophenol can slow down the reaction, requiring longer reaction times or slightly elevated temperatures.
Route B: Ineffective Reductive Cyclization The reduction of the nitro group to an amine is the key step that triggers the cyclization. If the reduction is incomplete or the catalyst is inactive, the cyclization will not occur. Common reducing agents include catalytic hydrogenation (e.g., Pd/C, Raney Nickel) or chemical reduction (e.g., Fe/HCl, SnCl2).[3][4]- For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Use freshly prepared catalysts when possible. - For chemical reductions like Fe/HCl, ensure the iron powder is activated (e.g., by washing with dilute HCl). - Monitor the reaction by TLC for the disappearance of the nitro-intermediate. Incomplete reduction may leave the hydroxylamine intermediate, which may not cyclize as efficiently.
Scenario 2: Presence of Significant Impurities or Side Products

Problem: The crude product shows multiple spots on TLC, or the purified product has a low melting point and broad NMR signals, indicating the presence of impurities.

Potential Cause Analysis and Explanation Recommended Solution
Route A: Formation of N,O-diacylated 2-Aminophenol The high reactivity of chloroacetyl chloride can lead to acylation of both the amino and hydroxyl groups of 2-aminophenol, especially if an excess of the acylating agent is used or if the reaction temperature is not controlled.- Strictly control the stoichiometry of chloroacetyl chloride (a slight excess, around 1.1-1.2 equivalents, is often sufficient). - Maintain a low temperature (0-10 °C) during the addition of chloroacetyl chloride.
Route A: Polymerization Under strongly basic conditions or at elevated temperatures, the product or intermediates can potentially polymerize.- Avoid excessively high temperatures during the cyclization step. - After the reaction is complete, neutralize the base before work-up and purification.
Route B: N-Alkylation of 2-Nitrophenol While O-alkylation is generally favored for phenols, some N-alkylation of the nitro group's oxygen atoms can occur, leading to undesired side products. The choice of base and solvent can influence the O/N selectivity.- Employing a weaker base and a less polar solvent can sometimes favor O-alkylation. However, for this specific reaction, potassium carbonate in acetone is a well-established and generally effective system.[3]
Route B: Incomplete Reduction or Over-reduction In the reductive cyclization step, incomplete reduction can leave the starting nitro compound or the intermediate hydroxylamine. Over-reduction is less common for the formation of the amine but can occur with very harsh reducing agents, potentially affecting other functional groups if present on the molecule.- Carefully monitor the reaction progress by TLC. - Choose a reducing agent with appropriate selectivity. For example, catalytic hydrogenation with Pd/C is generally very effective for nitro group reduction without affecting many other functional groups.[5] Iron in acetic or hydrochloric acid is a classic and cost-effective alternative.[4]
Scenario 3: Difficulty in Product Purification

Problem: The crude product is an oil or a sticky solid that is difficult to crystallize, or column chromatography results in poor separation.

Potential Cause Analysis and Explanation Recommended Solution
Presence of Unreacted Starting Materials Incomplete reactions will leave starting materials in the crude product, which can interfere with crystallization.- Optimize the reaction conditions to drive the reaction to completion. - A simple acid-base workup can often remove unreacted 2-aminophenol (basic) or 2-nitrophenol (acidic).
Inappropriate Crystallization Solvent The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, while impurities should remain soluble at all temperatures.- For 2H-1,4-benzoxazin-3(4H)-one, ethyl acetate is a commonly reported and effective recrystallization solvent.[6] - Other potential solvents to screen include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane.
Product is Thermally Unstable Some benzoxazinone derivatives can be sensitive to heat and may decompose during purification if high temperatures are used for extended periods.- Avoid prolonged heating during recrystallization. - If using a rotary evaporator to remove solvent, use a moderate temperature water bath. - For highly sensitive compounds, consider purification by flash column chromatography at room temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of 2-aminophenol with chloroacetyl chloride?

The reaction proceeds in two main steps:

  • N-acylation: The amino group of 2-aminophenol acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride and forming an N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. A mild base is used to neutralize the HCl byproduct.

  • Intramolecular Williamson Ether Synthesis (Cyclization): In the presence of a stronger base, the phenolic hydroxyl group is deprotonated to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the six-membered heterocyclic ring of 2H-1,4-benzoxazin-3(4H)-one.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization 2-Aminophenol 2-Aminophenol Intermediate N-(2-hydroxyphenyl)- 2-chloroacetamide 2-Aminophenol->Intermediate + Chloroacetyl Chloride (Base) Product 2H-1,4-Benzoxazin-3(4H)-one Intermediate->Product Strong Base (-HCl)

Caption: General reaction scheme for the synthesis of 2H-1,4-benzoxazin-3(4H)-one from 2-aminophenol.

Q2: In the O-alkylation of 2-nitrophenol, what is the role of potassium carbonate?

Potassium carbonate (K2CO3) acts as a base to deprotonate the acidic phenolic hydroxyl group of 2-nitrophenol, forming the corresponding phenoxide. This phenoxide is a much stronger nucleophile than the neutral phenol and readily attacks the electrophilic carbon of the ethyl bromoacetate, leading to the formation of the ether linkage.

Q3: What are the advantages of the 2-nitrophenol route (Route B) compared to the 2-aminophenol route (Route A)?

The 2-nitrophenol route can sometimes be advantageous for substrates where the free amino group in 2-aminophenol might interfere with other functional groups present in the molecule or lead to side reactions. The nitro group is generally less reactive under the O-alkylation conditions. Additionally, the reductive cyclization can often be a clean and high-yielding step.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring these reactions.

  • For Route A: You should see the disappearance of the 2-aminophenol spot and the appearance of the intermediate chloroacetamide, followed by the appearance of the final product spot.

  • For Route B: In the first step, monitor the consumption of 2-nitrophenol. In the second step, monitor the disappearance of the 2-nitrophenoxyacetate intermediate.

Choose a solvent system for your TLC that gives good separation between the starting materials, intermediates, and the product (e.g., a mixture of ethyl acetate and hexane).

Q5: My final product is slightly colored. How can I decolorize it?

A slight coloration is often due to trace impurities formed by oxidation.

  • Recrystallization: A careful recrystallization is often sufficient to remove these colored impurities.

  • Activated Charcoal: If recrystallization alone is not effective, you can try adding a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Be sure to filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product.

III. Experimental Protocols

Protocol 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from 2-Aminophenol (Route A)

This protocol is adapted from established literature procedures.[2]

  • Acylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminophenol (1.0 eq) and sodium bicarbonate (1.2 eq) in a suitable solvent such as chloroform or ethyl acetate.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the stirred mixture over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the 2-aminophenol is consumed.

    • Filter the reaction mixture to collect the precipitated N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. Wash the solid with water and then with a small amount of cold solvent.

  • Cyclization:

    • Suspend the crude intermediate in an aqueous solution of sodium hydroxide (2-3 eq).

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours.

    • Monitor the cyclization by TLC.

    • Cool the reaction mixture and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry the crude product.

  • Purification:

    • Recrystallize the crude product from ethyl acetate to obtain pure 2H-1,4-benzoxazin-3(4H)-one.[6]

G cluster_0 Acylation cluster_1 Cyclization & Purification A Dissolve 2-aminophenol and NaHCO3 B Cool to 0-5 °C A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature C->D E Filter intermediate D->E F Suspend intermediate in NaOH(aq) E->F Intermediate G Stir/Heat gently F->G H Acidify with HCl G->H I Filter and wash product H->I J Recrystallize from ethyl acetate I->J K 2H-1,4-benzoxazin-3(4H)-one J->K Pure Product

Caption: Workflow for the synthesis of 2H-1,4-benzoxazin-3(4H)-one via Route A.

Protocol 2: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one from 2-Nitrophenol (Route B)

This protocol is based on a two-step procedure described in the literature.[7]

  • O-Alkylation:

    • In a round-bottom flask, combine 2-nitrophenol (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (1.5 eq) in acetone.

    • Reflux the mixture with stirring for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of 2-nitrophenol.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-nitrophenoxy)acetate. This intermediate can be purified by column chromatography or used directly in the next step if it is sufficiently pure.

  • Reductive Cyclization:

    • Dissolve the crude ethyl 2-(2-nitrophenoxy)acetate in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent. For example, for a chemical reduction, add iron powder (3-5 eq) and a catalytic amount of HCl.

    • Heat the mixture to reflux and stir for 2-4 hours.

    • Monitor the reaction by TLC for the disappearance of the nitro compound.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

    • Evaporate the solvent from the filtrate.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification:

    • Recrystallize the crude product from ethyl acetate or another suitable solvent.

IV. References

  • PrepChem. Synthesis of 2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]

  • Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1239475. Available from: [Link]

  • Google Patents. (1981). EP0043940B1 - 3,1-benzoxazin-2-ones, their preparation and their use. Available from:

  • Hou, X., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Pharmacology. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • Padron, J. M., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 77(24), 11046-11055. Available from: [Link]

  • PrepChem. Preparation of 2-nitrophenol. Available from: [Link]

  • Zhou, J. Z., et al. (2011). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 23(1), 343-345. Available from: [Link]

  • Woodward, R. B., et al. (1979). Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions. Plant Physiology, 63(1), 9-13. Available from: [Link]

  • ResearchGate. (2015). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?. Available from: [Link]

  • Google Patents. (2008). CN101121673A - Technique for synthesizing o-chloroacetaminophenol. Available from:

  • ResearchGate. (2011). Selective alkylation of aminophenols. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • Kiec-Kononowicz, K., & Karolak-Wojciechowska, J. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Molecules, 21(3), 324. Available from: [Link]

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Technical Support Center: Regioselectivity in Benzoxazinone Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals engaged in the synthesis of benzoxazinone derivatives. This guide is designed to provide in-depth, field-proven insights into the critical challenge of controlling regioselectivity during benzoxazinone ring closure. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric challenges in benzoxazinone synthesis?

When synthesizing 1,4-benzoxazin-3-ones from substituted 2-aminophenols, the primary challenge is controlling the regioselectivity of the intramolecular cyclization. Depending on the substitution pattern of the starting material and the reaction conditions, two main regioisomers can be formed. For example, the reaction of a substituted 2-aminophenol with an α-haloacetyl halide can lead to either a 6-substituted or a 7-substituted 1,4-benzoxazin-3-one. Understanding and controlling the factors that favor one isomer over the other is crucial for the successful synthesis of the desired target molecule.

Q2: How do electronic effects of substituents on the starting materials influence regioselectivity?

The electronic nature of the substituents on the aromatic ring of the starting material, such as anthranilic acid or 2-aminophenol, plays a pivotal role in directing the regioselectivity of the ring closure.

  • Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of the aromatic ring. In the case of acid-catalyzed cyclization of anthranilic acids with ortho esters, EDGs on the aromatic ring generally favor the formation of the fully aromatic benzoxazin-4-one.[1] This is because the increased electron density on the nitrogen atom facilitates the elimination of the alcohol molecule from the dihydro intermediate.[1]

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogens (-Cl, -Br) have the opposite effect. They decrease the nucleophilicity of the nitrogen atom, which can make the final elimination step more difficult, sometimes leading to the isolation of the dihydro-benzoxazinone intermediate.[1] In Rh(III)-catalyzed C-H carbonylation of anilines, substrates with strongly electron-withdrawing substituents have been observed to give lower yields of the desired benzoxazinone.[2]

The position of these substituents is also critical. For instance, in the synthesis of α-chymotrypsin inhibitors, it was observed that compounds with strong electron-donating or withdrawing groups on a phenyl substituent showed good inhibitory potential in the order of ortho > meta > para substitution.[3]

Troubleshooting Guide: Common Regioselectivity Issues

Problem 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity?

This is a common issue, particularly when the electronic and steric differentiation between the potential cyclization sites is minimal. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection: The choice of catalyst and ligands can profoundly influence the regioselectivity.

  • Palladium-catalyzed reactions: In palladium-catalyzed intramolecular C-O coupling, the ligand can play a crucial role. For instance, the use of bulky phosphine ligands can favor cyclization at the less sterically hindered position.[4]

  • Copper-catalyzed reactions: Ligand-free copper-catalyzed cascade reactions have been developed for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones, offering a potential route to improved regioselectivity under specific conditions.[5]

  • Phosphine catalysis: In certain annulation reactions to form related heterocyclic structures, the configuration of a dipeptide phosphine catalyst can be tuned to selectively produce different regioisomers.[6] While not directly for benzoxazinones, this principle of catalyst control is highly relevant.

Workflow for Catalyst Screening:

G cluster_0 Troubleshooting Poor Regioselectivity start Mixture of Regioisomers Obtained catalyst Screen Different Catalysts (e.g., Pd, Cu, Rh) start->catalyst ligand Vary Ligands (e.g., Phosphines, N-heterocyclic carbenes) catalyst->ligand solvent Optimize Solvent Polarity ligand->solvent temp Adjust Reaction Temperature solvent->temp base Screen Different Bases temp->base analysis Analyze Regioisomeric Ratio (e.g., by NMR, HPLC) base->analysis success Desired Regioisomer is Major Product analysis->success Successful failure Regioselectivity Still Poor analysis->failure Unsuccessful

Caption: A systematic workflow for troubleshooting and optimizing regioselectivity in benzoxazinone synthesis.

2. Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the regioselectivity.

  • In some syntheses of 2-arylated benzoxazinones, less polar solvents like triglyme were found to favor product formation.[1]

  • Experiment with a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water) to determine the optimal medium for your specific substrate.

3. Temperature Control: Reaction temperature can be a critical parameter. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may lead to the kinetically controlled product. It is advisable to run the reaction at a range of temperatures to assess the impact on the isomeric ratio.

Data Summary: Hypothetical Solvent and Temperature Effects on Regioselectivity

EntrySolventTemperature (°C)Ratio of Isomer A : Isomer B
1Toluene802:1
2Toluene1101.5:1
3DMF801:3
4DMF1101:2.5
5Dioxane1005:1
Problem 2: The wrong regioisomer is preferentially formed. How can I reverse the selectivity?

Reversing the inherent regioselectivity of a reaction can be challenging but is often achievable through a change in the synthetic strategy or reaction mechanism.

1. Altering the Reaction Mechanism:

  • From Acid-Catalyzed to Metal-Catalyzed: If an acid-catalyzed cyclization is yielding the undesired isomer, switching to a transition-metal-catalyzed cross-coupling reaction may provide access to the other regioisomer. For example, a palladium-catalyzed intramolecular C-O coupling of an N-(o-bromoaryl)amide can offer a different regiochemical outcome compared to the condensation of a 2-aminophenol.[4][7]

2. Modifying the Starting Materials:

  • Protecting Groups: Introducing a bulky protecting group on one of the nucleophilic sites (e.g., the amino or hydroxyl group) can sterically hinder its participation in the cyclization, thereby directing the reaction to the alternative site.

  • Pre-functionalization: It may be necessary to start with a precursor where the key functionalities are already in the desired positions, thus avoiding the issue of regioselectivity in the final ring-closing step.

Conceptual Reaction Pathways for Regioisomer Control:

G cluster_1 Pathway A: Kinetic Control cluster_2 Pathway B: Thermodynamic Control A_start Substituted 2-Aminophenol A_cond Low Temp, Non-polar Solvent A_start->A_cond A_prod Isomer A (Kinetic Product) A_cond->A_prod B_start Substituted 2-Aminophenol B_cond High Temp, Polar Solvent B_start->B_cond B_prod Isomer B (Thermodynamic Product) B_cond->B_prod

Caption: Conceptual illustration of how reaction conditions can direct the formation of kinetic versus thermodynamic products.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Alkyl-1,4-benzoxazin-3-ones via Microwave-Assisted One-Pot Reaction

This protocol is adapted from a method for the regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines.[5]

Objective: To achieve regioselective O-alkylation followed by intramolecular amidation.

Materials:

  • Substituted 2-aminophenol

  • 2-Bromoalkanoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • To a solution of the substituted 2-aminophenol (1.0 mmol) in DMF (5 mL) in a microwave-safe vessel, add K₂CO₃ (2.0 mmol).

  • Add the 2-bromoalkanoate (1.2 mmol) to the mixture.

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkyl-1,4-benzoxazin-3-one.

Causality: The use of a base like K₂CO₃ selectively deprotonates the more acidic phenolic hydroxyl group over the amino group, leading to regioselective O-alkylation. The subsequent intramolecular amidation is then directed by the position of the newly introduced ester side chain. Microwave heating accelerates the rate of both reactions, allowing for a one-pot procedure.[5]

Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Arylbenzoxazinones

This protocol provides an alternative route that can offer different regioselectivity compared to condensation methods. It is based on the carbonylation of 2-iodoanilines.[7]

Objective: To construct the benzoxazinone ring via a palladium-catalyzed carbonylative coupling.

Materials:

  • 2-Iodoaniline derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • Molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO source

  • Toluene

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-iodoaniline derivative (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), dppp (10 mol%), K₂CO₃ (2.0 mmol), and Mo(CO)₆ (1.0 mmol).

  • Add dry toluene (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylbenzoxazinone.

Causality: This method relies on the palladium-catalyzed coupling of the 2-iodoaniline with the aryl iodide and a source of carbon monoxide. The regioselectivity is predetermined by the starting 2-iodoaniline, ensuring the formation of a single regioisomer. This approach is particularly useful when the desired isomer is difficult to obtain through classical condensation reactions.

References

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]

  • Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Chemical Science (RSC Publishing). Available at: [Link]

  • Regioselectivity/mechanism understanding and synthetic application of the method. ResearchGate. Available at: [Link]

  • Synthesis of 1,4-Benzoxazin-3-ones. Organic Chemistry Portal. Available at: [Link]

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. E-Journal of Chemistry. Available at: [Link]

  • Synthesis of Benzoxazinones via Palladium- Catalyzed Intramolecular C–O Coupling. Synfacts. Available at: [Link]

  • Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ring-opening reaction mechanism of benzoxazine M1. ResearchGate. Available at: [Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]

  • Synthesis of Benzoxazinones. Organic Chemistry Portal. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available at: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]

  • Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews. Available at: [Link]

  • A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available at: [Link]

  • Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. Arkivoc. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2-Aminobenzoxazinones by Aerobic Oxidative Coupling of Anthranilic Acids and Isocyanides. The Journal of Organic Chemistry. Available at: [Link]

  • Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][3][8]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available at: [Link]

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • New Approach to 1,4-Benzoxazin-3-ones by Electrochemical C-H Amination. PubMed. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: 1H NMR Distinction of 1,4-Benzoxazin-3-one vs. 2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between 2H-1,4-benzoxazin-3(4H)-one (Lactam) and 3,4-dihydro-1,4-benzoxazin-2-one (Lactone) is a critical analytical challenge in heterocyclic synthesis and drug discovery. The definitive spectroscopic distinction lies in the chemical shift of the methylene protons (


).
  • 1,4-Benzoxazin-3-one (Lactam): Methylene protons appear downfield at

    
     4.50 – 4.60 ppm  due to the deshielding effect of the adjacent oxygen atom.
    
  • 1,4-Benzoxazin-2-one (Lactone): Methylene protons appear upfield at

    
     3.80 – 4.00 ppm , as they are adjacent to the less electronegative nitrogen atom.
    

This guide details the structural causality, characteristic shifts, and experimental protocols to validate these isomers.[1]

Structural Analysis & Nomenclature

To interpret the NMR data accurately, one must first distinguish the electronic environments of the two isomers.

The "3-one" Isomer (Lactam)
  • IUPAC Name: 2H-1,4-benzoxazin-3(4H)-one[2]

  • Core Feature: Cyclic Amide (Lactam).

  • Connectivity: The methylene group (C2) is flanked by the ether oxygen and the carbonyl carbon.

  • Electronic Effect: The oxygen atom exerts a strong inductive effect (-I), significantly deshielding the C2 protons.

The "2-one" Isomer (Lactone)
  • IUPAC Name: 3,4-dihydro-1,4-benzoxazin-2-one[2][3][4][5][6][7]

  • Core Feature: Cyclic Ester (Lactone).

  • Connectivity: The methylene group (C3) is flanked by the amine nitrogen and the carbonyl carbon.

  • Electronic Effect: The nitrogen atom is less electronegative than oxygen, resulting in less deshielding of the C3 protons compared to the C2 protons of the 3-one isomer.

Figure 1: Structural comparison highlighting the connectivity difference of the methylene unit.

Comparative NMR Analysis

The following data represents characteristic shifts in deuterated dimethyl sulfoxide (DMSO-


) or chloroform (

). Note that solvent effects may cause minor variations (

0.1 ppm), but the relative order remains constant.
Table 1: Characteristic 1H NMR Shifts ( , ppm)
Proton Type2H-1,4-benzoxazin-3-one (Lactam)3,4-dihydro-1,4-benzoxazin-2-one (Lactone)Mechanistic Rationale
Methylene (-CH2-) 4.50 – 4.60 (s) 3.80 – 4.00 (s) Primary Identifier. Oxygen (EN=3.44) deshields more strongly than Nitrogen (EN=3.04).
Amine (-NH-) 10.50 – 11.00 (br s)10.00 – 10.50 (br s)Both are amide-like/aniline-like protons; exchangeable with

.
Aromatic (Ar-H) 6.80 – 7.10 (m)6.70 – 7.00 (m)Minimal difference; aromatic ring current affects both similarly.
Deep Dive: The Methylene Shift

The chemical shift difference (


 ppm) is the most reliable metric.
  • In the 3-one: The protons are

    
     to an ether oxygen. Typical alkyl ether shifts are ~3.3–4.0 ppm, but the adjacent carbonyl adds anisotropy, pushing it to ~4.6 ppm.
    
  • In the 2-one: The protons are

    
     to an amine nitrogen. Typical amine 
    
    
    
    -protons are ~2.5–3.0 ppm. The adjacent carbonyl pushes this to ~3.8–4.0 ppm.

Experimental Protocols & Validation

To ensure the observed shifts are genuine and not artifacts of impurities or decomposition (especially for the labile lactone), follow these protocols.

Protocol A: Sample Preparation for 1H NMR

Objective: Prevent lactone hydrolysis or ring-opening during analysis.

  • Solvent Choice: Use DMSO-

    
      (dried over molecular sieves) or 
    
    
    
    (neutralized). Avoid wet solvents as the 2-one (lactone) is susceptible to hydrolysis.
  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. High concentrations can cause stacking effects, slightly shifting aromatic peaks.

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to > 2.0 seconds  to ensure full relaxation of the methylene protons for accurate integration.
      
    • Scans: 16–32 scans are sufficient for this concentration.

Protocol B: Rapid Identification Workflow

Use this decision tree to classify an unknown benzoxazine derivative.

DecisionTree cluster_validation Secondary Validation Start Unknown Benzoxazinone (1H NMR Spectrum) CheckCH2 Locate Methylene Singlet (Integrates to 2H) Start->CheckCH2 Decision Chemical Shift Value? CheckCH2->Decision Result3 Isomer: 3-one (Lactam) (Stable, O-CH2-CO) Decision->Result3 > 4.4 ppm Result2 Isomer: 2-one (Lactone) (Labile, N-CH2-CO) Decision->Result2 < 4.1 ppm Validation Check 13C NMR: C=O Lactam (~165 ppm) C=O Lactone (~160-170 ppm) Decision->Validation Ambiguous?

Figure 2: Logical workflow for distinguishing benzoxazinone isomers based on 1H NMR data.

Synthesis & Stability Context

Understanding the origin of your sample aids in spectral assignment.

  • 2H-1,4-benzoxazin-3-one: Typically synthesized via the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions. This reaction is robust and yields the stable lactam.

  • 3,4-dihydro-1,4-benzoxazin-2-one: Often accessed via catalytic hydrogenation of 4-benzyl-3,4-dihydro-1,4-benzoxazin-2-one or specific oxidative cyclizations. It is less stable and may hydrolyze to the ring-opened acid form if left in wet acidic media.

References

  • Oregon State University. "1H NMR Chemical Shifts." Chemistry LibreTexts. Link

  • Zidar, N., & Kikelj, D. (2008). "A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones." ResearchGate.[6] Link

  • Sigma-Aldrich. "2H-1,4-Benzoxazin-3(4H)-one Product Analysis." Merck. Link

  • National Institutes of Health (NIH). "Synthesis and Antimicrobial Evaluation of Benzoxazine Derivatives." PubMed Central. Link

Sources

Mass Spectrometry Fragmentation Patterns of 1,4-Benzoxazin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Structural Imperative

In the analysis of bioactive heterocycles, 1,4-benzoxazin-2-ones represent a distinct and often overlooked isomer of the widely studied 1,4-benzoxazin-3-ones (such as the allelochemicals DIMBOA and DIBOA). While the 3-one derivatives (lactams) are stable and ubiquitous in agricultural chemistry, the 2-one derivatives (lactones) are reactive synthetic intermediates and specialized derivatizing agents.

This guide provides a definitive technical comparison of the mass spectrometric behavior of 1,4-benzoxazin-2-ones. Unlike their lactam counterparts, which primarily undergo decarbonylation (loss of CO), 2-ones exhibit a characteristic decarboxylation (loss of CO₂) pathway. Understanding this distinction is critical for structural elucidation in drug discovery and metabolic profiling.

Mechanistic Foundations: Fragmentation Pathways

The mass spectral signature of 1,4-benzoxazin-2-ones is governed by the lability of the lactone ring (C2 carbonyl). The fragmentation logic follows a predictable hierarchy based on the stability of the resulting radical cations.

The Primary Pathway: Decarboxylation (Loss of 44 Da)

The most diagnostic feature of the 2-one scaffold is the extrusion of carbon dioxide.

  • Ionization: The molecular ion

    
     (EI) or 
    
    
    
    (ESI) forms, typically localizing charge on the nitrogen or the lactone oxygen.
  • Ring Opening: The strained lactone ring opens, facilitating the elimination of a neutral CO₂ molecule.

  • Resultant Ion: This generates a resonance-stabilized imine/enamine species, often the base peak in EI spectra.

The Secondary Pathway: Retro-Diels-Alder (RDA)

While less dominant than in the 3-one isomers, RDA cleavage of the oxazine ring occurs, particularly in substituted derivatives. This pathway typically yields ions corresponding to the quinone methide or imino-quinone structures.

Imine-Enamine Tautomerism

Research indicates that in the gas phase, 3-substituted-1,4-benzoxazin-2-ones often stabilize via an internal hydrogen bond in the enamine form. This tautomerism directs fragmentation towards alkyl cleavage rather than immediate ring destruction, preserving the core scaffold in "softer" ionization modes.

Comparative Analysis: 2-ones vs. 3-ones

The core value of this guide lies in distinguishing the 2-one (Lactone) from the 3-one (Lactam) . These isomers have identical molecular weights but divergent fragmentation fingerprints.

Table 1: Comparative Mass Spectral Signatures
Feature1,4-Benzoxazin-2-one (Lactone)1,4-Benzoxazin-3-one (Lactam)
Primary Neutral Loss CO₂ (44 Da) CO (28 Da)
Ring Stability Low (Reactive, prone to hydrolysis)High (Stable amide bond)
Diagnostic Ion

(Benzene-imine species)

(Benzoxazole precursor)
RDA Cleavage Secondary pathwayPrimary/Competitive pathway
Common Application Derivatizing agents (e.g., BrMB), synthetic intermediatesNatural products (DIMBOA), allelochemicals
Visualization: Fragmentation Logic Flow

BenzoxazinoneFragmentation Parent Molecular Ion [M]+ TwoOne 1,4-Benzoxazin-2-one (Lactone Core) Parent->TwoOne Isomer A ThreeOne 1,4-Benzoxazin-3-one (Lactam Core) Parent->ThreeOne Isomer B LossCO2 Loss of CO2 (-44 Da) TwoOne->LossCO2 FragmentA Fragment Ion [M-44]+ LossCO2->FragmentA LossCO Loss of CO (-28 Da) ThreeOne->LossCO FragmentB Fragment Ion [M-28]+ LossCO->FragmentB

Figure 1: Divergent fragmentation pathways of benzoxazinone isomers. The 2-one preferentially loses CO₂, while the 3-one loses CO.

Experimental Protocols & Methodology

To obtain reproducible spectra for these isomers, specific protocols must be followed to prevent thermal degradation prior to ionization.

Ionization Source Selection
  • Electrospray Ionization (ESI): Recommended.

    • Why: 1,4-benzoxazin-2-ones are thermally labile. ESI (soft ionization) preserves the protonated molecular ion

      
      , allowing for controlled MS/MS fragmentation.
      
    • Mode: Positive ion mode is generally more sensitive for the basic nitrogen.

  • Electron Impact (EI): Use with Caution.

    • Why: The high energy (70 eV) often causes complete obliteration of the molecular ion, leaving only the

      
       base peak. This makes molecular weight confirmation difficult without a soft ionization reference.
      
Analytical Workflow for Unknown Identification
  • Sample Prep: Dissolve 0.1 mg of analyte in Acetonitrile (LC-MS grade). Avoid protic solvents (MeOH/Water) if the 2-one is suspected to be highly reactive/hydrolytically unstable.

  • Direct Infusion (ESI): Flow rate 5-10 µL/min.

  • MS/MS Settings:

    • Collision Energy (CE): Ramp from 10 to 40 eV.

    • Observation: Monitor the transition from Parent

      
       Daughter.
      
    • Criteria: If a loss of 44 Da is observed at low CE (<15 eV), the structure is likely the 2-one . If a loss of 28 Da dominates, it is the 3-one .

Visualization: Decision Matrix

DecisionMatrix Start Unknown Benzoxazinone ESI ESI-MS/MS (Positive Mode) Start->ESI NeutralLoss Analyze Neutral Loss ESI->NeutralLoss Loss44 Loss of 44 Da (CO2) NeutralLoss->Loss44 Primary Loss28 Loss of 28 Da (CO) NeutralLoss->Loss28 Primary Result2 Identify: 1,4-Benzoxazin-2-one Loss44->Result2 Result3 Identify: 1,4-Benzoxazin-3-one Loss28->Result3

Figure 2: Rapid identification workflow for distinguishing benzoxazinone isomers using tandem mass spectrometry.

Applications: The "BrMB" Reagent

A critical application of the 1,4-benzoxazin-2-one scaffold is in lipidomics. The compound 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a fluorescent derivatizing agent used for fatty acids.

  • Mechanism: BrMB reacts with carboxylic acids (fatty acids) to form an ester linkage.

  • MS Utility: Upon fragmentation, these derivatives yield a characteristic reporter ion derived from the benzoxazinone core, improving detection limits for fatty acids in complex biological matrices.

References

  • Mass Spectra of 3-Alkoxycarbonylmethylene-2(1H)-quinoxalinones and -2H-1,4-benzoxazin-2-ones. Source: Journal of the Chemical Society of Japan (J-STAGE) URL:[Link][1][2][3][4][5][6][7][8]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Source: PubMed (NIH) URL:[Link]

  • Liquid chromatography-mass spectrometry of fatty acids including hydroxy and hydroperoxy acids as their 3-methyl-7-methoxy-1,4-benzoxazin-2-one derivatives. Source: Journal of Chromatography A URL:[Link]

  • Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Source: Scientific Reports (Nature) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2H-1,4-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the SDS

2H-1,4-Benzoxazin-2-one (and its tautomeric/isomeric forms like 2H-1,4-benzoxazin-3(4H)-one) is a privileged scaffold in medicinal chemistry, serving as a core structure for anticoagulants, antifungals, and hydroxamic acid derivatives.[1]

While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (Skin/Eye/Respiratory) , this classification often leads to complacency.[1] As a Senior Application Scientist, I urge you to look beyond the "Warning" signal word. The primary operational risks here are not just acute toxicity, but fine particulate migration (dust contamination) and solvent-facilitated permeation during synthesis.[1]

This guide treats the compound not just as a static solid, but as a dynamic agent that behaves differently when weighed as a dry powder versus when dissolved in organic solvents.

Hazard Profile & Risk Assessment

Before selecting PPE, we must validate the nature of the threat.[1]

Hazard ClassGHS CodePractical Implication for Researchers
Skin Irritation H315 The compound is lipophilic.[1] Upon contact with skin moisture or oils, it can adhere and cause local dermatitis.[1]
Eye Irritation H319 Crystalline dust is abrasive and chemically irritating.[1] Micro-abrasions can increase chemical uptake.[1]
STOT-SE H335 Respiratory Irritation. The powder is often fine and electrostatic.[1] Inhalation leads to mucous membrane inflammation.[1]
Combustible Dust N/ALike many organic heterocycles, fine dust clouds have explosion potential. Static discharge during weighing is a critical control point.[1]

PPE Selection Matrix: The "State of Matter" Protocol

One size does not fit all. Your PPE must adapt to the physical state of the chemical.[1]

Table 1: PPE Specifications by Operational State
PPE CategoryScenario A: Solid Handling (Weighing, Transferring)Scenario B: Solution Handling (Synthesis, Extraction)Scientific Rationale
Hand Protection Nitrile (Disposable) Min Thickness:[1][2] 0.11 mm (4-5 mil)Standard:[1] EN 374 Type BLaminate or Double Nitrile Base:[1] Silver Shield® (Laminate)Outer: Nitrile (for grip)Standard: EN 374 Type ASolvent Carrier Rule: The solid itself rarely permeates nitrile quickly.[1] However, when dissolved in DCM or Methanol, the solvent destroys the glove, dragging the benzoxazinone with it.
Eye Protection Chemical Goggles (Indirect Vent)Standard: ANSI Z87.1+ / EN 166Safety Glasses (with Side Shields)Condition: Only if working strictly in a closed hood with sash down.[1]Goggles prevent fine dust entry from the sides/top, which glasses cannot seal against.
Respiratory N95 / P2 / P3 Filter Condition:[1] If weighing outside a hood (NOT recommended) or if powder is electrostatic.[1]Fume Hood (Engineering Control)Face Velocity: 80–100 fpmVapors from the solvent are the primary respiratory threat in solution phase.[1]
Body Defense Lab Coat (Cotton/Poly Blend) + Tyvek® SleevesLab Coat (Fire Resistant) + Chemical ApronCotton minimizes static buildup (crucial for powders).[1] FR is required if flammable solvents are present.[1]

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the experimental stage.

PPE_Decision_Tree Start Assess Task for 2H-1,4-Benzoxazin-2-one State Physical State? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Solution Dissolved in Solvent (Reaction/Workup) State->Solution DustHazard Risk: Dust Inhalation & Static Cling Solid->DustHazard SolventHazard Risk: Permeation via Carrier Solvent Solution->SolventHazard SolidPPE REQ: Tight Goggles, Nitrile (4mil), Anti-static Lab Coat DustHazard->SolidPPE SolventCheck Solvent Type? SolventHazard->SolventCheck StandardSolv Ethanol/Water SolventCheck->StandardSolv AggressiveSolv DCM/Chloroform/DMF SolventCheck->AggressiveSolv SolnPPE_Std REQ: Safety Glasses, Nitrile (Double) StandardSolv->SolnPPE_Std SolnPPE_Agg REQ: Fume Hood, Laminate Gloves (Silver Shield), Splash Apron AggressiveSolv->SolnPPE_Agg

Caption: Decision logic for PPE selection based on physical state and solvent carrier risks.

Operational Protocol: The "Self-Validating" Workflow

A self-validating system means the protocol includes checks that prevent you from proceeding if safety is compromised.[1]

Phase 1: Weighing & Transfer (The Critical Zone)
  • The Problem: Benzoxazinone derivatives are often fluffy solids that build static charge, causing them to "jump" off spatulas and contaminate the balance area.

  • The Protocol:

    • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

    • The "Zone" Defense: Place the analytical balance inside a powder containment hood or use a localized snorkel.[1]

    • Validation Step: After weighing, wipe the immediate area with a wet white ChemWipe.[1] If it turns yellow/off-white (indicative of product), your containment failed.[1] Clean immediately.

Phase 2: Synthesis & Heating[1]
  • The Problem: Heating releases vapors.[1] If the reaction vessel over-pressurizes, seals can fail.

  • The Protocol:

    • Closed Systems: All reactions >40°C must be under a reflux condenser with an inert gas line (Nitrogen/Argon) to prevent oxygen ingress and pressure buildup.[1]

    • Glove Check: Before handling the reaction flask, perform the "Inflation Test" on your nitrile gloves (trap air and squeeze) to check for pinholes.[1]

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).[1] Benzoxazinones are organic reducers.[1]

  • Labeling: Tag waste as "Non-Halogenated Organic" (unless halogenated solvents were used) and explicitly list "Contains Benzoxazinone Derivative - Irritant."[1]

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.[1][3]

Emergency_Response Incident Exposure Incident Type Type of Exposure? Incident->Type Skin Skin Contact (Powder/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off dry powder 2. Wash w/ Soap & Water (15m) 3. Do NOT use alcohol (increases absorption) Skin->Action_Skin Action_Eye 1. Flush w/ Water (15m) 2. Remove Contacts 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult -> Oxygen 3. Call Medical Inhale->Action_Inhale

Caption: Immediate response steps for skin, eye, and inhalation exposure.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 72757, 2H-1,4-Benzoxazin-3(4H)-one.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.